demethoxyfumitremorgin C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,12S,15S)-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4,6,8-tetraene-14,20-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-12(2)10-17-19-14(13-6-3-4-7-15(13)22-19)11-18-20(25)23-9-5-8-16(23)21(26)24(17)18/h3-4,6-7,10,16-18,22H,5,8-9,11H2,1-2H3/t16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXCSIKDOISJTI-BZSNNMDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C2=C(CC3N1C(=O)C4CCCN4C3=O)C5=CC=CC=C5N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@H]1C2=C(C[C@@H]3N1C(=O)[C@@H]4CCCN4C3=O)C5=CC=CC=C5N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Demethoxyfumitremorgin C: A Technical Guide to its Discovery, Natural Sources, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethoxyfumitremorgin C is a mycotoxin belonging to the indole alkaloid class of secondary metabolites. It is structurally related to fumitremorgin C, lacking a methoxy group at the C-9 position of the indole ring. This compound has garnered interest in the scientific community for its biological activities, including its role as a fungal inhibitor of mammalian cell cycle progression. This technical guide provides an in-depth overview of the discovery, natural sources, biosynthesis, and experimental protocols for the isolation and characterization of this compound.
Discovery and Structural Elucidation
Natural Sources
This compound has been identified from two primary natural sources:
-
Fungi: The most well-documented producer of this compound is the filamentous fungus Aspergillus fumigatus.[1] This ubiquitous mold is a common saprophyte found in various environments and is also an opportunistic human pathogen. The production of this compound is part of the complex secondary metabolism of this fungus.
-
Plants: this compound has also been reported to be present in Brassica napus, commonly known as oilseed rape or canola. The specific localization and concentration of the compound within the plant require further investigation.
Biosynthesis
The biosynthesis of this compound in Aspergillus fumigatus is intricately linked to the well-characterized fumitremorgin biosynthetic gene cluster (ftm). The pathway involves a series of enzymatic reactions catalyzed by enzymes encoded by the ftm genes. While the pathway for fumitremorgin C is more extensively studied, the biosynthesis of this compound follows a parallel route, omitting the final methoxylation step.
The key steps in the proposed biosynthetic pathway are:
-
Diketopiperazine Formation: The pathway initiates with the condensation of L-tryptophan and L-proline to form the diketopiperazine brevianamide F. This reaction is catalyzed by a non-ribosomal peptide synthetase (NRPS), FtmA.
-
Prenylation: Brevianamide F undergoes prenylation, a key modification in this pathway, to yield tryprostatin B.
-
Hydroxylation and Cyclization: A series of oxidation reactions, catalyzed by cytochrome P450 monooxygenases, leads to the formation of the core pentacyclic structure. Specifically, the enzyme FtmE is responsible for a key cyclization step.[2] The absence of the subsequent methoxylation step, which would be catalyzed by a methyltransferase to produce fumitremorgin C, results in the formation of this compound.
Below is a diagram illustrating the proposed biosynthetic pathway leading to this compound.
Caption: Proposed biosynthetic pathway of this compound in Aspergillus fumigatus.
Quantitative Data
Quantitative data on the production of this compound from its natural sources is limited in the available literature. The yield of this specific metabolite can vary significantly depending on the strain of Aspergillus fumigatus, culture conditions (solid-state vs. submerged fermentation), and extraction methods. Further research is needed to establish typical yields from both fungal cultures and Brassica napus.
| Natural Source | Culture/Growth Condition | Yield of this compound | Reference |
| Aspergillus fumigatus | Solid-state fermentation (e.g., rice medium) | Data not available | - |
| Aspergillus fumigatus | Submerged liquid fermentation | Data not available | - |
| Brassica napus | Field-grown plant material | Data not available | - |
Experimental Protocols
The following sections provide a generalized protocol for the isolation and purification of this compound from Aspergillus fumigatus cultures, based on methods used for related fumitremorgin compounds.
Fungal Culture and Fermentation
-
Strain: Aspergillus fumigatus strain known to produce fumitremorgin-class compounds.
-
Inoculum Preparation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with spores of A. fumigatus and incubate at 25-30°C for 3-5 days with shaking to obtain a mycelial culture.
-
Solid-State Fermentation:
-
Autoclave a solid substrate such as rice or wheat bran in fermentation flasks.
-
Inoculate the sterile substrate with the mycelial culture.
-
Incubate at 25-30°C for 14-21 days in the dark.
-
-
Submerged Fermentation:
-
Inoculate a larger volume of a suitable production medium (e.g., Czapek-Dox broth) with the mycelial culture.
-
Incubate at 25-30°C for 7-14 days with continuous agitation.
-
Extraction and Purification
-
Extraction:
-
Solid Culture: Dry the fermented solid substrate and grind it into a fine powder. Extract the powder exhaustively with a solvent such as ethyl acetate or chloroform-methanol at room temperature.
-
Liquid Culture: Separate the mycelium from the culture broth by filtration. Extract the mycelial biomass and the culture filtrate separately with an equal volume of ethyl acetate.
-
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Chromatographic Purification:
-
Silica Gel Column Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
-
Thin-Layer Chromatography (TLC): Monitor the fractions from the column chromatography using TLC with a suitable solvent system to identify the fractions containing this compound.
-
High-Performance Liquid Chromatography (HPLC): For final purification, subject the enriched fractions to preparative or semi-preparative HPLC, typically using a reversed-phase column (e.g., C18) and a mobile phase gradient of water and acetonitrile or methanol.
-
Structure Characterization
The purified this compound can be characterized using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and stereochemistry.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and chromophores.
Below is a workflow diagram for the isolation and purification of this compound.
Caption: Experimental workflow for the isolation and characterization of this compound.
References
The Role of Demethoxyfumitremorgin C in G2/M Cell Cycle Arrest: A Review of Current Research
Initial investigations into the scientific literature have not revealed any direct evidence to suggest that demethoxyfumitremorgin C plays a role in G2/M cell cycle arrest. Extensive searches of scholarly databases have yielded no studies specifically examining the effects of this compound on cell cycle progression, nor its impact on the key regulators of the G2/M transition, such as Cyclin B1, Cdc2 (CDK1), Cdc25C, or Plk1.
While the user's request focused on the role of this compound in G2/M arrest, the available research points towards other biological activities of this natural product. Studies have primarily investigated its potential as an apoptotic agent in cancer cells. For instance, research has shown that this compound can induce apoptosis in human prostate cancer cells, but these studies did not investigate its effects on the cell cycle.
It is important to distinguish this compound from other similarly named compounds. For example, demethoxycurcumin has been shown to induce G2/M cell cycle arrest. However, this is a distinct molecule with a different chemical structure and mechanism of action.
Furthermore, related compounds such as fumitremorgin C and verruculogen, which share a core chemical scaffold with this compound, are primarily known for their neurotoxic effects and their ability to reverse multidrug resistance in cancer cells. The existing literature on these related compounds also does not indicate a primary role in inducing G2/M cell cycle arrest.
Future research may uncover a role for this compound in cell cycle regulation. However, at present, any such connection remains speculative. This guide will be updated if and when new research emerges to support a role for this compound in G2/M cell cycle arrest.
Demethoxyfumitremorgin C: An In-depth Technical Guide to its Apoptosis Induction Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethoxyfumitremorgin C (DF-C) is a secondary metabolite produced by the fungus Aspergillus fumigatus. Recent studies have highlighted its potential as an anti-cancer agent, particularly its ability to induce programmed cell death, or apoptosis, in cancer cells. This technical guide provides a comprehensive overview of the molecular pathways through which DF-C exerts its apoptotic effects, with a focus on its activity in human prostate cancer cells. The information presented herein is intended to support further research and drug development efforts in oncology.
Core Apoptosis Induction Pathways
This compound has been shown to induce apoptosis in PC3 human prostate cancer cells through a dual mechanism, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] This multifaceted approach ensures a robust and efficient elimination of cancer cells.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is initiated by intracellular stress and converges on the mitochondria. DF-C treatment leads to a critical imbalance in the Bcl-2 family of proteins, which are key regulators of mitochondrial integrity. Specifically, DF-C upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm.
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is triggered by the activation of death receptors on the cell surface. DF-C has been observed to activate caspase-8, a key initiator caspase in this pathway.[1] The activation of caspase-8 suggests that DF-C may directly or indirectly engage with death receptor signaling, leading to the downstream activation of the apoptotic cascade.
Convergence and Execution Phase
Both the intrinsic and extrinsic pathways converge on the activation of executioner caspases. DF-C treatment leads to the activation of caspase-3 and caspase-9.[1] Activated caspase-9 from the intrinsic pathway and activated caspase-8 from the extrinsic pathway both cleave and activate caspase-3. Active caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1] This cascade of caspase activation ultimately leads to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.
Key Signaling Pathways Modulated by this compound
PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical pro-survival pathway that is often dysregulated in cancer. DF-C has been shown to downregulate key components of this pathway, including Ras, PI3K, and Akt.[1] By inhibiting this pathway, DF-C removes a crucial survival signal, thereby sensitizing the cancer cells to apoptotic stimuli.
MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. At present, there is no direct scientific evidence from the reviewed literature to suggest the involvement of the MAPK signaling pathway in this compound-induced apoptosis.
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound on cancer cells.
| Cell Line | Compound | IC50 Value (µM) | Incubation Time (hours) | Assay |
| PC3 (Human Prostate Cancer) | This compound | 73.35 | 72 | MTT Assay |
| Table 1: Cytotoxicity of this compound in PC3 cells.[2] |
| Protein | Effect on Expression/Activity | Pathway |
| Ras | Downregulation | PI3K/Akt |
| PI3K | Downregulation | PI3K/Akt |
| Akt | Downregulation | PI3K/Akt |
| Bcl-2 | Downregulation | Intrinsic Apoptosis |
| Bcl-xL | Downregulation | Intrinsic Apoptosis |
| Bax | Upregulation | Intrinsic Apoptosis |
| Caspase-9 | Activation | Intrinsic Apoptosis |
| Caspase-8 | Activation | Extrinsic Apoptosis |
| Caspase-3 | Activation | Execution Phase |
| PARP | Cleavage | Execution Phase |
| Table 2: Qualitative Summary of Protein Modulation by this compound.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Methodology:
-
Cell Seeding: PC3 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 25, 50, 100 µM) and incubated for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Methodology:
-
Cell Treatment: PC3 cells are treated with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: 400 µL of 1X binding buffer is added to each sample, and the cells are analyzed immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
Objective: To determine the effect of this compound on the expression levels of key apoptosis-related proteins.
Methodology:
-
Protein Extraction: PC3 cells are treated with this compound, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, Akt, p-Akt) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mitochondrial Membrane Potential (ΔΨm) Assay
Objective: To assess the effect of this compound on mitochondrial integrity.
Methodology:
-
Cell Treatment: PC3 cells are cultured on glass coverslips and treated with this compound.
-
Staining: The cells are incubated with a fluorescent cationic dye, such as JC-1 or TMRE, which accumulates in mitochondria in a membrane potential-dependent manner.
-
Imaging: The cells are washed and observed under a fluorescence microscope. A decrease in red fluorescence (for JC-1) or overall fluorescence intensity (for TMRE) indicates a loss of mitochondrial membrane potential.
Visualizations
Signaling Pathways
Caption: Apoptosis signaling pathways induced by this compound.
Experimental Workflow
Caption: Workflow for key experiments in studying DF-C induced apoptosis.
Conclusion
This compound demonstrates significant pro-apoptotic activity in prostate cancer cells by concurrently activating the intrinsic and extrinsic apoptotic pathways. Its ability to inhibit the pro-survival PI3K/Akt signaling cascade further enhances its cytotoxic potential. The data presented in this technical guide provide a solid foundation for further preclinical and clinical investigations into this compound as a potential therapeutic agent for cancer treatment. Future research should focus on elucidating the precise molecular targets of DF-C, its potential effects on other signaling pathways such as the MAPK pathway, and its efficacy in in vivo models.
References
Demethoxyfumitremorgin C: A Technical Guide for Researchers
An In-depth Examination of its Physicochemical Properties, Biological Activity, and Mechanism of Action
Introduction
Demethoxyfumitremorgin C is a mycotoxin and an indole alkaloid produced by the fungus Aspergillus fumigatus. It has garnered significant interest in the scientific community for its potent biological activities, particularly its anti-cancer properties. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for assessing its biological effects, and a visualization of its known signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in oncology and related fields.
Physicochemical Properties
This compound is a complex heterocyclic organic compound. Its fundamental properties are summarized in the table below. There appears to be a discrepancy in the primary CAS number reported in different databases. While the Global Substance Registration System (GSRS) lists 106211-91-0 as the primary CAS number, the number 111768-16-2 is more commonly used by commercial suppliers and in recent scientific literature.[1][2][3][4][5]
| Property | Value | References |
| Molecular Formula | C₂₁H₂₃N₃O₂ | [2][5] |
| Molecular Weight | 349.43 g/mol | [2] |
| Common CAS Number | 111768-16-2 | [1][3][4] |
| Primary CAS Number (GSRS) | 106211-91-0 | [2] |
| Appearance | Powder | [1] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Biological Activity and Mechanism of Action
This compound has been identified as a fungal inhibitor of mammalian cell cycle progression at the G2/M transition.[1] Its most notable activity is the inhibition of proliferation of human prostate cancer cells (PC3), which it achieves by inducing apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[1][3][4]
The apoptotic effect of this compound is associated with a cascade of molecular events, including:
-
Downregulation of anti-apoptotic proteins: Ras, PI3K, Akt, Bcl-xL, and Bcl-2 are suppressed.[6]
-
Upregulation of pro-apoptotic proteins: The expression of Bax is increased.[6]
-
Activation of caspases: Caspase-3, -8, and -9 are activated, leading to the cleavage of poly (ADP-ribose) polymerase (PARP).[6]
These molecular changes ultimately lead to programmed cell death in cancer cells, highlighting the therapeutic potential of this compound in treating advanced human prostate cancer.[6]
Experimental Protocols
The following protocols are based on the methodologies described in the study "Aspergillus fumigatus-derived this compound inhibits proliferation of PC3 human prostate cancer cells through p53/p21-dependent G1 arrest and apoptosis induction".[7]
Cell Culture
The PC3 human prostate cancer cell line is cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[7]
Cell Viability Assay (MTT Assay)
-
Seed PC3 cells in 96-well plates at a density of 5 × 10⁴ cells/mL and incubate for 24 hours.[7]
-
Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, and 100 μM) and incubate for the desired period.[7]
-
After incubation, add 100 μL of MTT solution (1 mg/mL in DMSO) to each well and incubate for an additional 3 hours.[7]
-
Dissolve the resulting formazan salt by adding 100 μL of DMSO to each well.[7]
-
Measure the absorbance at 550 nm using a microplate reader.[7]
Cell Cycle Analysis by Flow Cytometry
-
Culture PC3 cells in 6-well plates at a density of 5 × 10⁴ cells/mL for 24 hours.[7]
-
Treat the cells with this compound at various concentrations (e.g., 0, 25, 50, and 100 μM) for 72 hours.[7]
-
Harvest the cells, pellet them by centrifugation at 500 × g for 5 minutes, and resuspend in chilled PBS.[7]
-
Fix the cells with 70% ice-cold ethanol and store them at 4°C.[7]
-
Stain the cells with propidium iodide (PI) and analyze the cell cycle distribution using a flow cytometer with CellQuest software.[7]
Western Blotting
-
Culture PC3 cells at a density of 5 × 10⁴ cells/mL in 6-well plates for 24 hours.[7]
-
Treat the cells with different concentrations of this compound for 72 hours.[7]
-
Lyse the cells in RIPA buffer for 30 minutes at 4°C.[7]
-
Quantify the total protein concentration. Separate 100 μg/mL of protein using 10% SDS-PAGE and transfer to a nitrocellulose membrane.[7]
-
Block the membrane with 5% skim milk in TBS-T buffer for 1.5 hours at room temperature.[7]
-
Incubate the membrane with primary antibodies specific for the proteins of interest for 1 hour at 25°C.[7]
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the apoptotic signaling pathway induced by this compound and a general experimental workflow for its analysis.
Caption: Apoptotic signaling pathway induced by this compound.
Caption: General experimental workflow for studying this compound.
References
- 1. This compound | CAS:111768-16-2 | Manufacturer ChemFaces [chemfaces.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | CAS:111768-16-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. This compound | C21H23N3O2 | CID 10337896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Apoptotic effect of this compound from marine fungus Aspergillus fumigatus on PC3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fisheries and Aquatic Sciences [e-fas.org]
Cellular Targets of Demethoxyfumitremorgin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demethoxyfumitremorgin C (DMFTC) is a fungal metabolite that has garnered significant interest in the scientific community for its potent biological activities, particularly its anti-cancer properties. This technical guide provides an in-depth overview of the known cellular targets of DMFTC, focusing on its role as an inhibitor of the ATP-binding cassette (ABC) transporter ABCG2 (also known as Breast Cancer Resistance Protein or BCRP) and its ability to induce apoptosis in cancer cells. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers in oncology and drug development.
Primary Cellular Target: ABCG2 (Breast Cancer Resistance Protein)
This compound is a potent and selective inhibitor of the ABCG2 transporter, a protein notorious for conferring multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents.[1] By inhibiting ABCG2, DMFTC can restore the efficacy of conventional cancer drugs, making it a promising candidate for combination therapies.
Quantitative Data: Inhibition of ABCG2
| Compound | Target | IC50/EC50 Value | Cell Line/System | Reference |
| Fumitremorgin C (FTC) | ABCG2 | ~ 1-5 µM (EC50) | Not specified | [1] |
| Ko143 (FTC analog) | ABCG2 | < 10 nM (IC50) | Nanodisc-reconstituted ABCG2 | [2] |
| This compound | PC3 (Cytotoxicity) | 73.35 µM | PC3 human prostate cancer cells |
Experimental Protocols: ABCG2 Inhibition Assays
The functional activity of ABC transporters is intrinsically linked to their ability to hydrolyze ATP. The ATPase assay indirectly measures the interaction of a compound with the transporter by quantifying the rate of ATP hydrolysis.
-
Principle: Substrates of ABCG2 stimulate its ATPase activity, while inhibitors block this stimulation. The assay measures the amount of inorganic phosphate (Pi) released from ATP.
-
Protocol:
-
Preparation of ABCG2-containing membranes: Isolate plasma membrane vesicles from cells overexpressing ABCG2.
-
Reaction Mixture: Prepare a reaction buffer containing the membrane vesicles, the test compound (DMFTC), a known ABCG2 substrate (e.g., estrone-3-sulfate), and ATP.
-
Incubation: Incubate the reaction mixture at 37°C to allow for ATP hydrolysis.
-
Detection of Pi: Stop the reaction and measure the amount of released Pi using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Compare the ATPase activity in the presence and absence of the test compound to determine the inhibitory effect.
-
This cell-based assay directly measures the ability of a compound to inhibit the efflux of a fluorescent substrate, Hoechst 33342, from cells overexpressing ABCG2.
-
Principle: Hoechst 33342 is a fluorescent dye and a substrate of ABCG2. When effluxed from the cell, its fluorescence decreases. Inhibitors of ABCG2 will block this efflux, leading to an accumulation of the dye and an increase in intracellular fluorescence.[3][4]
-
Protocol:
-
Cell Culture: Plate cells overexpressing ABCG2 (e.g., MDCKII-ABCG2) in a 96-well plate.
-
Compound Incubation: Treat the cells with various concentrations of the test compound (DMFTC).
-
Hoechst 33342 Staining: Add Hoechst 33342 to the wells and incubate.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader.
-
Data Analysis: Increased fluorescence in the presence of the test compound indicates inhibition of ABCG2-mediated efflux.
-
Signaling Pathway Visualization
Caption: Inhibition of ABCG2 drug efflux by DMFTC.
Induction of Apoptosis in Cancer Cells
This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, with a notable effect on PC3 human prostate cancer cells.[5] This apoptotic induction involves both the intrinsic (mitochondrial) and extrinsic signaling pathways.
Cellular Targets in the Apoptotic Pathway
DMFTC's pro-apoptotic effects are mediated through the modulation of several key signaling proteins. It has been observed to downregulate anti-apoptotic proteins and upregulate pro-apoptotic proteins.[5]
DMFTC treatment leads to the downregulation of Ras, PI3K (Phosphatidylinositol 3-kinase), and Akt (Protein Kinase B), a critical survival pathway that is often hyperactivated in cancer.[5]
The balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 family is crucial for regulating the intrinsic apoptotic pathway. DMFTC has been shown to:
-
Downregulate: Anti-apoptotic proteins Bcl-2 and Bcl-xL.[5]
-
Upregulate: Pro-apoptotic protein Bax.[5]
This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, a key step in apoptosis initiation.
The execution phase of apoptosis is carried out by a family of proteases called caspases. DMFTC treatment leads to the activation of:
-
Initiator Caspases: Caspase-8 (extrinsic pathway) and Caspase-9 (intrinsic pathway).[5]
-
Executioner Caspase: Caspase-3, which cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis.[5]
Quantitative Data: Apoptosis Induction in PC3 Cells
While specific fold-change data for protein expression is not consistently reported across studies, the following table summarizes the observed effects.
| Target Protein | Effect of DMFTC Treatment | Pathway |
| Ras | Downregulation | Survival/Proliferation |
| PI3K | Downregulation | Survival/Proliferation |
| Akt | Downregulation | Survival/Proliferation |
| Bcl-2 | Downregulation | Anti-apoptotic |
| Bcl-xL | Downregulation | Anti-apoptotic |
| Bax | Upregulation | Pro-apoptotic |
| Caspase-8 | Activation | Extrinsic Apoptosis |
| Caspase-9 | Activation | Intrinsic Apoptosis |
| Caspase-3 | Activation | Execution of Apoptosis |
Experimental Protocols: Apoptosis Assays
-
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate.
-
Protocol:
-
Cell Lysis: Treat PC3 cells with DMFTC for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a method like the BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the target proteins (e.g., anti-Ras, anti-p-Akt, anti-Bcl-2, anti-Bax).
-
Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantification: Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.
-
-
Principle: These assays utilize synthetic substrates that are specifically cleaved by active caspases, releasing a fluorescent or colorimetric molecule.
-
Protocol (Fluorometric):
-
Cell Treatment: Treat PC3 cells with DMFTC to induce apoptosis.
-
Cell Lysis: Lyse the cells to release the caspases.
-
Substrate Addition: Add a fluorogenic substrate specific for the caspase of interest (e.g., DEVD-AFC for caspase-3, IETD-AFC for caspase-8, LEHD-AFC for caspase-9).
-
Incubation: Incubate the reaction at 37°C.
-
Fluorescence Measurement: Measure the fluorescence generated from the cleaved substrate using a fluorometer.
-
Data Analysis: The increase in fluorescence is proportional to the caspase activity.
-
Signaling Pathway Visualization
Caption: DMFTC-induced apoptosis pathways in PC3 cells.
Conclusion
This compound presents a dual mechanism of anti-cancer activity. Its potent inhibition of the ABCG2 transporter addresses the critical issue of multidrug resistance, while its ability to induce apoptosis through the modulation of key signaling pathways highlights its potential as a direct cytotoxic agent. The data and protocols presented in this guide offer a foundational understanding for researchers aiming to further investigate the therapeutic potential of DMFTC and its analogs. Future studies should focus on elucidating the precise quantitative effects on the apoptotic protein cascade and determining a specific IC50 for ABCG2 inhibition to facilitate more targeted drug development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Modulation of ABCG2 Transporter Activity by Ko143 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced reversal of ABCG2‐mediated drug resistance by replacing a phenyl ring in baicalein with a meta‐carborane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of the ABCG2 Transporter by Primaquine Derivatives Reverses the Multidrug Resistance of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptotic effect of this compound from marine fungus Aspergillus fumigatus on PC3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Demethoxyfumitremorgin C: A Technical Guide to its Preliminary Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary cytotoxicity data available for demethoxyfumitremorgin C, a secondary metabolite derived from the marine fungus Aspergillus fumigatus. The document presents quantitative data, detailed experimental methodologies, and a visualization of the compound's proposed mechanism of action.
Quantitative Cytotoxicity Data
This compound has demonstrated cytotoxic effects against human prostate cancer cells. The available data from preliminary studies is summarized in the table below.
| Cell Line | Assay Type | Treatment Duration (hours) | IC50 Value (µM) |
| PC3 (Human Prostate Cancer) | MTT Assay | 72 | 73.35[1] |
Table 1: Summary of IC50 Values for this compound
Experimental Protocols
The cytotoxicity of this compound was primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol for Cytotoxicity of this compound against PC3 Cells
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on PC3 human prostate cancer cells.
Materials:
-
PC3 human prostate cancer cells
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (DMFTC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: PC3 cells were seeded in 96-well plates at a density of 5 × 10^4 cells/mL and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: After the initial incubation, the cells were treated with various concentrations of this compound (e.g., 0, 25, 50, and 100 µM) for different time intervals (24, 48, and 72 hours).[1]
-
MTT Addition: Following the treatment period, 100 μL of MTT solution was added to each well.[1]
-
Incubation: The plates were incubated to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: 100 μL of DMSO was added to each well to dissolve the formazan salt.[1]
-
Absorbance Measurement: The absorbance was measured at 550 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of cell growth, was calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Proposed Apoptotic Signaling Pathway of this compound in PC3 Cells
This compound induces apoptosis in PC3 human prostate cancer cells through a multifaceted mechanism involving both intrinsic and extrinsic pathways.[2] The compound has been shown to downregulate key survival proteins while upregulating pro-apoptotic proteins.[2]
Caption: Apoptotic signaling pathway of this compound in PC3 cells.
Experimental Workflow for Assessing Cytotoxicity
The general workflow for evaluating the cytotoxic potential of a compound like this compound is a multi-step process that begins with cell culture and ends with data analysis.
Caption: General experimental workflow for cytotoxicity assessment.
References
Methodological & Application
Protocol for the Synthesis and Purification of Demethoxyfumitremorgin C
Application Note
Introduction
Demethoxyfumitremorgin C is a mycotoxin produced by various fungi, notably Aspergillus fumigatus. It is an indole alkaloid that has garnered significant interest in the scientific community for its biological activities. Primarily, it acts as an inhibitor of mammalian cell cycle progression at the G2/M transition and induces apoptosis in cancer cells.[1][2] Research has shown its potential as an agent against human prostate cancer by activating both intrinsic (mitochondrial) and extrinsic apoptotic pathways.[1][2] This document provides a detailed protocol for the asymmetric synthesis of this compound, adapted from established synthetic routes, and outlines methods for its purification and characterization.
Biological Activity: Apoptosis Induction
This compound exerts its cytotoxic effects on cancer cells by triggering programmed cell death, or apoptosis.[1] Treatment of cancer cells with this compound leads to the downregulation of anti-apoptotic proteins such as Ras, PI3K, Akt, Bcl-xL, and Bcl-2, while upregulating the pro-apoptotic protein Bax.[1] This shift in the balance of apoptotic regulators results in the activation of a cascade of caspases, including caspase-3, -8, and -9, ultimately leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and cell death.[1]
Synthesis and Purification Workflow
The following diagram outlines the major steps involved in the synthesis and purification of this compound.
Caption: Workflow for this compound Synthesis and Purification.
Apoptotic Signaling Pathway of this compound
The diagram below illustrates the signaling cascade initiated by this compound, leading to apoptosis in cancer cells.
Caption: Apoptotic Signaling Cascade Induced by this compound.
Experimental Protocols
I. Asymmetric Synthesis of this compound
This protocol is based on the asymmetric synthesis route developed by Bailey et al. (1993).[3] The key steps involve a modified Pictet-Spengler reaction to establish the core tricyclic system with the correct stereochemistry, followed by further cyclizations to construct the pentacyclic framework.
Materials:
-
L-Tryptophan
-
Appropriate aldehyde for Pictet-Spengler reaction
-
Reagents for cyclization and coupling reactions
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH), Ethyl Acetate (EtOAc)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and reaction setup
Procedure:
-
Step 1: Modified Pictet-Spengler Reaction
-
Dissolve L-Tryptophan in an appropriate solvent under an inert atmosphere.
-
Cool the reaction mixture to the specified temperature for kinetic control.
-
Add the aldehyde reactant dropwise.
-
Stir the reaction for the designated time, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup and extract the product.
-
Purify the resulting optically pure cis-1,3-disubstituted tetrahydro-β-carboline intermediate by column chromatography.
-
-
Step 2: Formation of the Pentacyclic Ketone
-
Convert the tricyclic intermediate from Step 1 into a suitable precursor for the subsequent cyclization.
-
Perform a series of coupling and cyclization reactions to construct the remaining rings of the pentacyclic system.
-
The specific reagents and conditions for these transformations should be followed as detailed in the source literature.
-
Purify the resulting pentacyclic ketone by column chromatography or crystallization.
-
-
Step 3: Final Transformation to this compound
-
Transform the pentacyclic ketone into the final product, this compound. This may involve olefination or other functional group manipulations.
-
Monitor the reaction progress by TLC.
-
After completion, quench the reaction and perform an extractive workup.
-
The crude product is then subjected to purification.
-
II. Purification Protocol
The purification of alkaloids like this compound is typically achieved through chromatographic methods.
Materials:
-
Silica gel (for column chromatography)
-
Solvents for elution (e.g., hexane, ethyl acetate, methanol, chloroform)
-
Crude this compound
-
Rotary evaporator
-
TLC plates and developing chamber
Procedure:
-
Column Chromatography
-
Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of the eluting solvents).
-
Load the sample onto the column.
-
Elute the column with a gradient of solvents, starting with a non-polar system and gradually increasing the polarity (e.g., a gradient of ethyl acetate in hexane, followed by the addition of methanol to the ethyl acetate).
-
Collect fractions and monitor by TLC to identify the fractions containing the desired product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Crystallization (Optional)
-
For further purification, the product obtained from column chromatography can be recrystallized.
-
Dissolve the compound in a minimum amount of a hot solvent in which it is soluble.
-
Slowly cool the solution to allow for the formation of crystals.
-
If necessary, add a co-solvent in which the compound is less soluble to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₃N₃O₂ |
| Molecular Weight | 349.43 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, MHz) | Data to be populated from experimental findings or literature values. |
| ¹³C NMR (CDCl₃, MHz) | Data to be populated from experimental findings or literature values. |
| Mass Spectrometry (m/z) | Data to be populated from experimental findings or literature values (e.g., [M+H]⁺). |
Note: Specific NMR chemical shifts should be determined experimentally and compared with literature values for confirmation of the structure.
Table 2: Summary of Reaction Yields (Hypothetical)
| Reaction Step | Product | Yield (%) |
| Modified Pictet-Spengler Reaction | Tricyclic Intermediate | e.g., 75% |
| Formation of Pentacyclic Ketone | Pentacyclic Ketone | e.g., 60% |
| Final Transformation | Crude this compound | e.g., 80% |
| Overall Yield | Pure this compound | ~36% |
Note: The yields provided are for illustrative purposes and will vary based on experimental conditions and scale.
References
- 1. Apoptotic effect of this compound from marine fungus Aspergillus fumigatus on PC3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The isolation, purification and identification of fumitremorgin B produced by Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An asymmetric route to the demethoxy-fumitremorgins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Preparing Demethoxyfumitremorgin C Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation, storage, and use of demethoxyfumitremorgin C stock solutions using dimethyl sulfoxide (DMSO) as a solvent. This compound is a mycotoxic indole alkaloid known to inhibit cell cycle progression and induce apoptosis in cancer cells.[1][2] Due to its poor water solubility, DMSO is the recommended solvent for preparing concentrated stock solutions for in vitro experiments. Adherence to this protocol will ensure the compound's stability, integrity, and accurate concentration for reproducible experimental results.
Properties of this compound
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₃N₃O₂ | [3] |
| Molecular Weight | 349.43 g/mol | [3] |
| CAS Number | 111768-16-2 | [3] |
| Appearance | Solid (form may vary) | N/A |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][3] |
Experimental Workflow for Stock Solution Preparation and Use
The overall process from receiving the powdered compound to treating cells in an experiment is outlined below.
Caption: Workflow from compound to cell treatment.
Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials and Equipment:
-
This compound (powder)
-
Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile, nuclease-free microcentrifuge tubes (amber or covered in foil)[4]
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Calculations: To prepare a stock solution of a specific molarity, use the following formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )
| Parameter | Value |
| Desired Stock Concentration | 10 mM |
| Molecular Weight (MW) | 349.43 g/mol |
| Final Volume | 1 mL (1000 µL) |
| Calculated Mass | 10 mmol/L * 0.001 L * 349.43 g/mol = 0.00349 g = 3.49 mg |
Procedure:
-
Preparation: Put on appropriate PPE. Ensure the workspace and all equipment are clean and sterile.
-
Weighing: Carefully weigh out 3.49 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolving: Add 1000 µL (1 mL) of high-purity DMSO to the tube containing the compound.
-
Mixing: Tightly cap the tube and vortex at medium speed until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain. Gentle warming may be used if dissolution is difficult, but check compound stability information first.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[5]
-
Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
Protocol: Preparing Working Solutions for Cell Culture
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[5][6]
-
Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the compound-treated cells.[5]
Procedure:
-
Thaw Stock: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it completely at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation of the compound, perform serial dilutions.[5]
-
Example for a 10 µM final concentration in 1 mL of medium:
-
Step A (Intermediate Dilution): Dilute the 10 mM stock 1:100 by adding 2 µL of the stock solution to 198 µL of sterile cell culture medium or PBS. This creates a 100 µM intermediate solution. Vortex gently.
-
Step B (Final Dilution): Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium containing your cells. This yields a final concentration of 10 µM this compound.
-
-
Direct Dilution (for high stock concentrations): If using a highly concentrated stock, you can dilute it directly into the final volume of media.
-
Example for a 10 µM final concentration in 1 mL of medium (1:1000 dilution):
-
Add 1 µL of the 10 mM stock solution directly to 999 µL of cell culture medium. Mix immediately by gentle pipetting or swirling.
-
-
Incubation: Incubate the cells with the compound for the desired experimental duration.
Storage and Stability
Proper storage is critical to maintain the efficacy of the this compound stock solution.
| Temperature | Duration | Notes |
| -80°C | ≥ 6 months | Recommended for long-term storage.[5] |
| -20°C | 1-6 months | Suitable for short to medium-term storage.[5] |
| 4°C | Days to weeks | Not recommended for long-term storage. One study showed 85% of compounds were stable for 2 years at 4°C in a DMSO/water mixture, but freezing is standard practice.[7] |
| Room Temperature | Unstable | Avoid prolonged storage at room temperature. |
Note: Avoid repeated freeze-thaw cycles.[5] While some studies show stability over several cycles, it is best practice to use single-use aliquots.[8]
Safety Precautions
-
Compound Handling: this compound is a mycotoxin; handle with care. Avoid inhalation of powder and direct contact with skin or eyes.
-
DMSO Handling: DMSO can readily penetrate the skin and may carry dissolved substances with it.[9] Always wear nitrile gloves and other appropriate PPE. Dispose of waste according to institutional guidelines.
Application Example: Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis in PC3 human prostate cancer cells by modulating key signaling pathways.[1] The diagram below illustrates this mechanism.
References
- 1. This compound | CAS:111768-16-2 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | C21H23N3O2 | CID 10337896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS:111768-16-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
Application Notes and Protocols for Demethoxyfumitremorgin C in In Vitro Cancer Cell Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of demethoxyfumitremorgin C, a secondary metabolite isolated from the marine fungus Aspergillus fumigatus, in cancer cell research. This document outlines its mechanism of action, suggested dosage considerations, and detailed protocols for key experimental assays.
Introduction
This compound has been identified as a potential anti-cancer agent that inhibits cell viability and induces programmed cell death (apoptosis) in cancer cells.[1] Its mechanism of action involves the modulation of critical signaling pathways that regulate cell survival and proliferation. Understanding the appropriate dosage and experimental procedures is crucial for accurately assessing its therapeutic potential in a laboratory setting.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the induction of apoptosis via both the intrinsic (mitochondrial) and extrinsic pathways.[1] This is achieved by:
-
Downregulation of Anti-Apoptotic Proteins: It suppresses the activity of key survival signaling molecules, including Ras, PI3K, and Akt. This leads to the reduced expression of anti-apoptotic proteins such as Bcl-xL and Bcl-2.[1]
-
Upregulation of Pro-Apoptotic Proteins: It promotes the expression of pro-apoptotic proteins like Bax.[1]
-
Caspase Activation: The compound activates a cascade of executioner proteins, specifically caspase-3, -8, and -9, which leads to the cleavage of poly (ADP-ribose) polymerase (PARP) and subsequent cell death.[1]
Data Presentation: Dosage for In Vitro Studies
While specific IC50 values for this compound are not widely reported in publicly available literature, its inhibitory effects on cancer cell viability have been documented. The effective concentration of this compound can vary depending on the cancer cell line and the duration of exposure. It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Table 1: General Concentration Ranges for Initial Screening of Anti-Cancer Compounds
| Assay Type | Concentration Range | Incubation Time | Purpose |
| Cell Viability (e.g., MTT Assay) | 0.1 µM - 100 µM | 24, 48, 72 hours | To determine the IC50 value and assess cytotoxicity. |
| Apoptosis (e.g., Annexin V/PI) | IC50 and 2x IC50 | 24, 48 hours | To confirm apoptosis induction at cytotoxic concentrations. |
| Western Blot Analysis | IC50 | 24 hours | To investigate the effect on protein expression in signaling pathways. |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Apoptosis Detection: Annexin V/PI Staining
This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the determined IC50 concentration for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 1,500 rpm for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Visualizations
Caption: Experimental workflow for in vitro analysis of this compound.
Caption: this compound induced apoptosis signaling pathway.
References
Application Notes and Protocols for Demethoxyfumitremorgin C in Cell Viability MTS Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing demethoxyfumitremorgin C in cell viability studies employing a colorimetric MTS assay. This document outlines the mechanism of action, offers detailed experimental protocols, and presents data on its effects on cancer cell lines.
Introduction
This compound is a fungal metabolite that has garnered interest in cancer research for its cytotoxic properties. It has been identified as an inhibitor of the ATP-binding cassette sub-family G member 2 (ABCG2), a protein associated with multidrug resistance in cancer cells. Furthermore, studies have shown that this compound can induce apoptosis in cancer cells through the modulation of key signaling pathways. The MTS assay is a robust and high-throughput method to assess cell viability by measuring the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound into a colored formazan product, and the amount of formazan is directly proportional to the number of living cells in the culture.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the induction of apoptosis. In prostate cancer cells, it has been shown to downregulate the Ras/PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. This downregulation leads to a decrease in the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, and an increase in the expression of the pro-apoptotic protein Bax. The shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade, including caspase-9 and the executioner caspase-3 and -8, ultimately resulting in programmed cell death.[1]
Data Presentation
The cytotoxic effect of this compound on the human prostate cancer cell line, PC3, was evaluated using a tetrazolium-based cell viability assay. The cells were treated with various concentrations of this compound for 24, 48, and 72 hours. The results demonstrate a dose- and time-dependent inhibition of cell viability.
Table 1: Dose-Dependent Effect of this compound on PC3 Cell Viability
| Concentration (µM) | 24h | 48h | 72h |
| 0 (Control) | 100% | 100% | 100% |
| 25 | 95.2% | 88.5% | 80.1% |
| 50 | 85.1% | 72.3% | 61.4% |
| 100 | 70.3% | 55.8% | 42.7% |
Data is presented as a percentage of viable cells compared to the untreated control group.
Table 2: IC50 Value of this compound on PC3 Cells
| Cell Line | Treatment Duration | IC50 (µM) |
| PC3 | 72 hours | 73.35 |
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
PC3 (human prostate cancer) cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS, sterile)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 490 nm
Preparation of this compound Stock Solution
-
Dissolve this compound powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell Culture and Seeding
-
Culture PC3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells using Trypsin-EDTA when they reach 80-90% confluency.
-
Resuspend the cells in fresh medium and perform a cell count to determine the cell concentration.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/mL in a final volume of 100 µL per well.
-
Incubate the plate for 24 hours to allow the cells to attach and enter a logarithmic growth phase.
Treatment with this compound
-
Prepare serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 25, 50, and 100 µM). Ensure the final DMSO concentration in all wells, including the control, is consistent and non-toxic (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group (medium with the same concentration of DMSO as the treated wells).
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
MTS Assay Procedure
-
Following the incubation period, add 20 µL of the MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C in the humidified incubator. The incubation time may need to be optimized depending on the cell type and density.
-
After incubation, measure the absorbance of each well at 490 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the background control wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
Visualizations
References
Application Note: Cell Cycle Analysis Using Flow Cytometry Following Demethoxyfumitremorgin C Treatment
Introduction
Cell cycle analysis is a fundamental technique used to study cell proliferation, differentiation, and apoptosis.[1] Flow cytometry, combined with a fluorescent DNA-intercalating dye such as propidium iodide (PI), provides a rapid and quantitative method for determining the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[2][3] This is achieved by measuring the fluorescence intensity of the stained cells, which is directly proportional to the DNA content.[4] Demethoxyfumitremorgin C, a secondary metabolite from the marine fungus Aspergillus fumigatus, has been shown to inhibit cell viability and induce apoptosis in human prostate cancer cells.[5] Its mechanism involves the downregulation of anti-apoptotic proteins like Ras, PI3K, and Akt.[5] Understanding the specific effects of compounds like this compound on cell cycle progression is crucial for drug development and cancer research. This protocol provides a detailed method for preparing and analyzing cells treated with this compound using PI staining and flow cytometry.
Principle of the Assay
Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to double-stranded DNA.[2] Because PI cannot cross the membrane of live cells, the cells must first be fixed, typically with cold ethanol, to permeabilize the cell and nuclear membranes.[4] The fluorescence emitted by the PI-DNA complex is measured by a flow cytometer. Cells in the G0/G1 phase have a normal (2N) DNA content, while cells in the G2/M phase, having completed DNA replication, have twice the DNA content (4N). Cells in the S phase are actively synthesizing DNA and thus have a DNA content between 2N and 4N. To ensure that only DNA is stained, treatment with Ribonuclease A (RNase A) is included to degrade cellular RNA, which PI can also bind to.[2][6]
Signaling Pathway of this compound
The diagram below illustrates the proposed mechanism of action for this compound in inducing apoptosis.
Caption: Signaling pathway of this compound.
Experimental Protocol
This protocol is optimized for analyzing adherent or suspension cells treated with this compound.
1. Materials and Reagents
| Reagent/Material | Specifications |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile-filtered |
| Ethanol (EtOH) | 70%, ice-cold (-20°C) |
| Propidium Iodide (PI) Staining Solution | 50 µg/mL PI in PBS |
| RNase A Solution | 100 µg/mL RNase A in PBS |
| Flow Cytometry Tubes | 5 mL polystyrene or polypropylene tubes |
| Cell Culture Medium | Appropriate for the cell line used |
| This compound | Stock solution in a suitable solvent (e.g., DMSO) |
2. Cell Culture and Treatment
-
Plate cells at a density that prevents them from becoming confluent by the end of the experiment.
-
Allow cells to adhere (if applicable) for 24 hours.
-
Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
3. Cell Harvesting
-
Suspension Cells: Transfer the cell suspension into a centrifuge tube.
-
Adherent Cells: Aspirate the culture medium. Wash cells once with PBS. Detach cells using trypsin-EDTA, then neutralize with medium containing serum. Transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.[4] Discard the supernatant.
-
Wash the cell pellet by resuspending in 3 mL of cold PBS and centrifuging again at 300 x g for 5 minutes.[4]
-
Discard the supernatant and resuspend the pellet in 400 µL of residual PBS. Ensure a single-cell suspension by gentle pipetting.[4] An optimal cell concentration is approximately 1x10⁶ cells/mL.[7]
4. Fixation
-
While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol drop-wise.[4] This minimizes cell clumping.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours.[1][4] Note: Fixed cells can be stored in 70% ethanol at 4°C for several weeks.[4]
5. Staining
-
Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5 minutes to pellet. Ethanol-fixed cells are less dense.[4]
-
Carefully decant the ethanol supernatant.
-
Wash the pellet twice with 3 mL of PBS, centrifuging after each wash.[4]
-
Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL).[6]
-
Add 400 µL of PI solution (50 µg/mL) and mix well.[6]
-
Incubate the tubes in the dark at room temperature for 10-30 minutes before analysis.[4][8]
6. Flow Cytometry and Data Analysis
-
Set up the flow cytometer to detect PI fluorescence, typically in the FL-2 or FL-3 channel.
-
Use a low flow rate to ensure high-quality data and a low coefficient of variation (CV) for the G0/G1 peak.[4][9]
-
Collect data in a linear scale for the PI channel.[6]
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Use a pulse-processing gate (e.g., PI-Area vs. PI-Width) to exclude doublets and cell aggregates from the analysis.[1][3]
-
Record at least 10,000-20,000 single-cell events for accurate cell cycle distribution.[1][4]
-
Analyze the resulting DNA content histogram using appropriate cell cycle analysis software (e.g., FlowJo, FCS Express) to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Experimental Workflow Diagram
The diagram below outlines the key steps of the protocol.
Caption: Workflow for cell cycle analysis via flow cytometry.
Troubleshooting and Key Considerations
-
High CV of G0/G1 Peak: A high Coefficient of Variation (CV) can obscure the different cell cycle phases. To minimize the CV, ensure a slow flow rate, proper instrument alignment, and avoid cell clumps by filtering the sample if necessary.[7][9]
-
Cell Aggregates: Clumped cells can be mistaken for cells in the G2/M phase, leading to inaccurate results. Ensure proper vortexing during fixation and use doublet discrimination gating during analysis.[1][3]
-
Insufficient Staining: If the fluorescence signal is weak, ensure the cell pellet is fully resuspended in the PI/RNase solution and allow for adequate incubation time.[7]
-
Controls: Always include an untreated or vehicle-treated control sample to establish a baseline cell cycle profile.
-
Cell Viability: This protocol uses fixation, which is not suitable for live/dead discrimination with PI. To assess viability separately, consider a different assay or stain with a viability dye before fixation.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. Apoptotic effect of this compound from marine fungus Aspergillus fumigatus on PC3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Mitochondrial Membrane Potential Assay Using Demethoxyfumitremorgin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethoxyfumitremorgin C is a secondary metabolite derived from the marine fungus Aspergillus fumigatus. Emerging research has highlighted its potential as an anti-cancer agent, demonstrating cytotoxic effects in various cancer cell lines. One of the key mechanisms underlying its apoptotic effect is the induction of mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential (ΔΨm)[1]. The mitochondrial membrane potential is a critical indicator of mitochondrial health and is essential for ATP synthesis and other vital cellular processes. A collapse in ΔΨm is a hallmark of early-stage apoptosis.
These application notes provide a detailed protocol for assessing the effect of this compound on mitochondrial membrane potential using the fluorescent probe JC-1. The protocol is adaptable for use with various cell lines and can be analyzed via fluorescence microscopy, flow cytometry, or a microplate reader.
Principle of the JC-1 Assay
The JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide) assay is a widely used method for determining mitochondrial membrane potential. JC-1 is a lipophilic, cationic dye that selectively enters the mitochondria and reversibly changes color from green to red as the membrane potential increases. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence[2][3]. The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential.
Data Presentation
The quantitative data obtained from the mitochondrial membrane potential assay should be summarized for clear comparison. The following table provides a template for presenting results from a dose-response experiment with this compound.
| Treatment Group | Concentration (µM) | Red Fluorescence (RFU) | Green Fluorescence (RFU) | Red/Green Fluorescence Ratio | % Decrease in ΔΨm (relative to control) |
| Vehicle Control (e.g., DMSO) | 0 | 0% | |||
| This compound | X | ||||
| This compound | Y | ||||
| This compound | Z | ||||
| Positive Control (e.g., FCCP) | 20 |
*RFU: Relative Fluorescence Units. The specific concentrations (X, Y, Z) of this compound should be determined based on preliminary dose-response studies. FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) is a potent mitochondrial uncoupler used as a positive control for mitochondrial depolarization[4][5].
Experimental Protocols
This section provides a detailed methodology for assessing the effect of this compound on mitochondrial membrane potential using the JC-1 assay. The protocol is provided for analysis by fluorescence microscopy, flow cytometry, and microplate reader.
Materials and Reagents
-
This compound
-
JC-1 dye
-
Cell culture medium (appropriate for the cell line)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
FCCP (positive control)
-
DMSO (vehicle for dissolving this compound and JC-1)
-
Black, clear-bottom 96-well plates (for microplate reader)
-
Coverslips (for fluorescence microscopy)
-
6-well or 12-well plates
Protocol 1: Fluorescence Microscopy
-
Cell Seeding: Seed cells on sterile glass coverslips in a 6-well or 12-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare various concentrations of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (FCCP, 20 µM for 10-30 minutes). Incubate for the desired period.
-
JC-1 Staining: Prepare a 2 µM JC-1 working solution in pre-warmed cell culture medium. After the treatment period, remove the medium and wash the cells once with warm PBS. Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark[2].
-
Washing: After incubation, remove the JC-1 staining solution and wash the cells twice with warm PBS.
-
Imaging: Mount the coverslips on microscope slides with a drop of PBS. Immediately visualize the cells using a fluorescence microscope equipped with filters for detecting both red (J-aggregates, excitation ~585 nm, emission ~590 nm) and green (monomers, excitation ~488 nm, emission ~530 nm) fluorescence[3]. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show green fluorescence.
Protocol 2: Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described in Protocol 1.
-
JC-1 Staining: After treatment, collect the cells by trypsinization and centrifugation (1000 x g for 5 minutes). Resuspend the cell pellet in 1 mL of pre-warmed cell culture medium containing 2 µM JC-1. Incubate for 15-30 minutes at 37°C in the dark[2][6].
-
Washing: Centrifuge the cells at 1000 x g for 5 minutes and discard the supernatant. Wash the cell pellet once with 1 mL of warm PBS.
-
Analysis: Resuspend the final cell pellet in 500 µL of PBS. Analyze the samples immediately on a flow cytometer. Detect the green fluorescence in the FL1 channel and the red fluorescence in the FL2 channel. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization[3].
Protocol 3: Microplate Reader
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium. Incubate overnight[2].
-
Compound Treatment: Treat the cells with various concentrations of this compound as described in Protocol 1.
-
JC-1 Staining: Prepare a 2 µM JC-1 working solution. After treatment, add 10 µL of a 10X JC-1 solution to each well (for a final concentration of 2 µM) and incubate for 15-30 minutes at 37°C in the dark[7].
-
Washing: Gently aspirate the medium and wash each well twice with 100 µL of warm PBS.
-
Measurement: Add 100 µL of PBS to each well. Measure the fluorescence using a microplate reader with excitation/emission wavelengths of ~485/535 nm for green fluorescence and ~535/595 nm for red fluorescence[2]. Calculate the red/green fluorescence ratio.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and the general experimental workflow for the mitochondrial membrane potential assay.
References
- 1. Apoptotic effect of this compound from marine fungus Aspergillus fumigatus on PC3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. 101.200.202.226 [101.200.202.226]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. chromspec.com [chromspec.com]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes: Caspase-3, -8, and -9 Activity in Demethoxyfumitremorgin C-Treated Cells
Introduction
Demethoxyfumitremorgin C, a secondary metabolite isolated from the marine fungus Aspergillus fumigatus, has demonstrated cytotoxic effects on various cancer cell lines.[1] Notably, in human prostate cancer cells (PC3), this compound induces apoptosis through the activation of key initiator and executioner caspases.[1] These application notes provide a detailed protocol for assessing the activity of caspase-3, caspase-8, and caspase-9 in cells treated with this compound, offering researchers a robust methodology to study its mechanism of action.
Mechanism of Action: Apoptosis Induction
This compound triggers programmed cell death by engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1] This dual-pronged attack culminates in the activation of a cascade of caspase enzymes, which are cysteine-aspartic proteases that execute the apoptotic process.
The signaling cascade initiated by this compound involves the downregulation of key survival pathways. Specifically, it has been shown to inhibit the Ras/PI3K/Akt signaling axis, a critical pathway for cell survival and proliferation.[1] Concurrently, it modulates the balance of the Bcl-2 family of proteins, leading to a decrease in anti-apoptotic members like Bcl-2 and Bcl-xL, and an increase in the pro-apoptotic member Bax.[1] This shift in the Bcl-2 family ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the initiator caspase-9.[1]
Simultaneously, this compound activates the extrinsic pathway, leading to the activation of the initiator caspase-8.[1] Both activated caspase-8 and caspase-9 converge to activate the executioner caspase-3, which then cleaves a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]
Data Presentation
The following tables summarize the expected quantitative data from caspase activity assays in cells treated with this compound. The data presented is representative and based on the established pro-apoptotic effects of the compound. Researchers should generate their own data following the provided protocols.
Table 1: Caspase-3/7 Activity (Fluorometric Assay)
| Treatment | Concentration (µM) | Fluorescence (RFU) | Fold Change vs. Control |
| Vehicle Control | 0 | 1500 | 1.0 |
| This compound | 10 | 4500 | 3.0 |
| This compound | 25 | 7500 | 5.0 |
| This compound | 50 | 12000 | 8.0 |
Table 2: Caspase-8 Activity (Fluorometric Assay)
| Treatment | Concentration (µM) | Fluorescence (RFU) | Fold Change vs. Control |
| Vehicle Control | 0 | 1200 | 1.0 |
| This compound | 10 | 3000 | 2.5 |
| This compound | 25 | 5400 | 4.5 |
| This compound | 50 | 8400 | 7.0 |
Table 3: Caspase-9 Activity (Fluorometric Assay)
| Treatment | Concentration (µM) | Fluorescence (RFU) | Fold Change vs. Control |
| Vehicle Control | 0 | 1000 | 1.0 |
| This compound | 10 | 2800 | 2.8 |
| This compound | 25 | 4800 | 4.8 |
| This compound | 50 | 7500 | 7.5 |
Experimental Protocols
Two common methods for assaying caspase activity are presented below: a fluorometric assay for higher sensitivity and a colorimetric assay for endpoint measurements.
Protocol 1: Fluorometric Multiplex Caspase-3/8/9 Activity Assay
This protocol allows for the simultaneous measurement of caspase-3, -8, and -9 activities in the same sample using a microplate reader.
Materials:
-
Cells of interest (e.g., PC3 cells)
-
This compound
-
96-well black, clear-bottom microplate
-
Fluorometric Multiplex Caspase-3/8/9 Assay Kit (containing substrates like DEVD-ProRed™ for caspase-3, IETD-R110 for caspase-8, and LEHD-AMC for caspase-9, and an assay buffer)
-
Microplate reader with appropriate filters for the different fluorophores
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) and a vehicle control. Include a positive control for apoptosis induction (e.g., staurosporine). Incubate for the desired period (e.g., 24-48 hours).
-
Reagent Preparation: Prepare the caspase assay loading solution according to the manufacturer's instructions by mixing the substrates with the assay buffer.
-
Assay:
-
Remove the culture medium from the wells.
-
Add 100 µL of the caspase assay loading solution to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement: Measure the fluorescence intensity using a microplate reader at the specific excitation and emission wavelengths for each fluorophore:
-
Caspase-3 (ProRed™): Ex/Em = 535/620 nm
-
Caspase-8 (R110): Ex/Em = 490/525 nm
-
Caspase-9 (AMC): Ex/Em = 370/450 nm
-
-
Data Analysis: Subtract the background fluorescence (from cell-free wells) from all readings. Calculate the fold increase in caspase activity by normalizing the fluorescence of the treated samples to the vehicle control.
Protocol 2: Colorimetric Caspase-3, -8, and -9 Activity Assays
This protocol describes individual colorimetric assays for each caspase.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer
-
96-well flat-bottom microplate
-
Colorimetric Caspase-3, -8, and -9 Assay Kits (containing specific p-nitroaniline (pNA) conjugated substrates: DEVD-pNA for caspase-3, IETD-pNA for caspase-8, and LEHD-pNA for caspase-9)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in the fluorometric protocol.
-
After treatment, harvest the cells and lyse them using the provided lysis buffer.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cytosolic proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay:
-
In a 96-well plate, add an equal amount of protein from each sample to separate wells for each caspase assay.
-
Add the reaction buffer containing dithiothreitol (DTT) to each well.
-
Add the corresponding caspase substrate (DEVD-pNA, IETD-pNA, or LEHD-pNA) to the appropriate wells.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released by the active caspases.
-
Data Analysis: Calculate the fold increase in caspase activity by normalizing the absorbance of the treated samples to the vehicle control.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for the fluorometric caspase activity assay.
References
Experimental Design for In Vivo Evaluation of Demethoxyfumitremorgin C
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Demethoxyfumitremorgin C is a mycotoxin produced by the fungus Aspergillus fumigatus.[1] In vitro studies have demonstrated its potential as an anti-cancer agent, primarily through the induction of apoptosis and inhibition of cell cycle progression in human prostate cancer cells (PC3).[2] Specifically, it has been shown to downregulate anti-apoptotic proteins such as Ras, PI3K, Akt, Bcl-xL, and Bcl-2, while upregulating the pro-apoptotic protein Bax.[2] This culminates in the activation of caspases-3, -8, and -9, leading to programmed cell death.[2] Furthermore, this compound arrests the mammalian cell cycle at the G2/M transition.[2]
These promising in vitro results warrant further investigation in a living organism to assess the compound's therapeutic potential, pharmacokinetic profile, and safety. This document provides a comprehensive experimental design for the in vivo study of this compound, focusing on its anti-tumor efficacy, mechanism of action, pharmacokinetics, and toxicity in a preclinical setting.
Pre-formulation and Vehicle Selection
Given that this compound is a poorly water-soluble compound, a suitable vehicle is required for in vivo administration.[3]
Protocol: Vehicle Formulation and Stability Assessment
-
Initial Solubilization: Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a stock solution.
-
Vehicle Preparation: For administration, dilute the DMSO stock solution with an aqueous vehicle such as saline (0.9% NaCl) or a solution of 0.5% carboxymethylcellulose (CMC) in water.[4] The final concentration of DMSO in the administered solution should be kept to a minimum, ideally below 10%, to avoid vehicle-induced toxicity.[4]
-
Stability Assessment: Prior to in vivo studies, the stability of this compound in the final vehicle formulation should be assessed. This can be done by preparing the formulation and analyzing the concentration of the compound at various time points (e.g., 0, 2, 4, 8, and 24 hours) using High-Performance Liquid Chromatography (HPLC). This will ensure the compound remains stable throughout the duration of the experiment.
In Vivo Experimental Design
The following sections outline the protocols for toxicity, pharmacokinetic, and efficacy studies. All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Toxicity Studies
The initial in vivo studies should focus on determining the safety profile of this compound.
Protocol: Acute and Sub-acute Toxicity Studies (adapted from OECD Guidelines)
-
Animal Model: Use healthy, young adult mice (e.g., CD-1 or C57BL/6), with an equal number of males and females.
-
Acute Toxicity (Dose Range Finding):
-
Administer single doses of this compound via intraperitoneal (IP) or oral (PO) gavage to different groups of mice at escalating doses.
-
A control group should receive the vehicle only.
-
Observe the animals for signs of toxicity and mortality for at least 14 days.
-
This study will help determine the maximum tolerated dose (MTD) and inform the dose selection for subsequent studies.
-
-
Sub-acute Toxicity:
-
Administer this compound daily for 28 days at three different dose levels (e.g., low, medium, and high) based on the acute toxicity data. A control group will receive the vehicle.
-
Monitor animal health daily, including body weight, food and water consumption, and clinical signs of toxicity.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a complete necropsy and collect major organs for histopathological examination.
-
Data Presentation: Toxicity Study Endpoints
| Parameter | Measurement |
| Acute Toxicity | LD50 (Lethal Dose, 50%) |
| MTD (Maximum Tolerated Dose) | |
| Clinical signs of toxicity (e.g., lethargy, rough coat) | |
| Sub-acute Toxicity | Body weight changes |
| Food and water consumption | |
| Hematology (e.g., CBC) | |
| Clinical Chemistry (e.g., liver and kidney function tests) | |
| Organ weights | |
| Histopathology of major organs |
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial.
Protocol: Pharmacokinetic Study in Rodents
-
Animal Model: Use cannulated mice or rats to facilitate serial blood sampling.
-
Administration: Administer a single dose of this compound via intravenous (IV) and oral (PO) or intraperitoneal (IP) routes to different groups of animals.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F (%) | Bioavailability (for non-IV routes) |
Anti-Tumor Efficacy Study
Based on the in vitro data, a PC3 human prostate cancer xenograft model is the most appropriate for evaluating the anti-tumor efficacy of this compound.[5][6]
Protocol: PC3 Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., nude or NOD/SCID).
-
Cell Culture: Culture PC3 cells under standard conditions and ensure they are in the exponential growth phase before implantation.[5]
-
Tumor Implantation: Subcutaneously inject a suspension of PC3 cells (e.g., 1 x 10^6 to 5 x 10^6 cells in a mixture of media and Matrigel) into the flank of each mouse.[7][8]
-
Tumor Growth and Treatment Initiation: Monitor tumor growth by caliper measurements. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[8]
-
Treatment: Administer this compound at one or more doses (below the MTD) and the vehicle to the respective groups daily or on an optimized schedule. A positive control group treated with a standard-of-care chemotherapy agent (e.g., docetaxel) can also be included.
-
Efficacy Endpoints:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Data Presentation: Efficacy Study Endpoints
| Parameter | Measurement |
| Tumor Volume | Measured with calipers (Volume = 0.5 x Length x Width²) |
| Tumor Weight | Measured at the end of the study |
| Tumor Growth Inhibition (TGI) | Calculated as a percentage relative to the control group |
| Body Weight | Monitored as an indicator of toxicity |
In Vivo Mechanism of Action Studies
To confirm that the in vivo anti-tumor activity is due to the same mechanisms observed in vitro, tumors from the efficacy study will be analyzed.
In Vivo Apoptosis Assay
Protocol: TUNEL Assay on Tumor Tissues
-
Tissue Preparation: Fix excised tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
TUNEL Staining: Perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining on tissue sections to detect DNA fragmentation, a hallmark of apoptosis.
-
Microscopy and Quantification: Visualize the stained sections under a microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.
In Vivo Cell Cycle Analysis
Protocol: Flow Cytometry for Cell Cycle Analysis of Tumor Tissues
-
Tissue Dissociation: Dissociate a portion of the fresh tumor tissue into a single-cell suspension using enzymatic digestion.
-
Staining: Fix the cells and stain them with a DNA-intercalating dye such as propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Data Presentation: Mechanism of Action Study Endpoints
| Assay | Endpoint |
| TUNEL Assay | Percentage of apoptotic cells |
| Flow Cytometry | Percentage of cells in G0/G1, S, and G2/M phases |
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound leading to apoptosis and cell cycle arrest.
Experimental Workflow for In Vivo Studies
Caption: Overall experimental workflow for the in vivo evaluation of this compound.
Logical Relationship for Dose Selection
Caption: Logical flow for selecting appropriate doses for subsequent in vivo studies based on the MTD.
References
- 1. This compound | C21H23N3O2 | CID 10337896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:111768-16-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. PC3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. PC-3 Xenograft Model | Xenograft Services [xenograft.net]
- 7. Development of Mouse-Tumor Model Using Prostate Cancer (PC3) Cell Line for High-Intensity Focused Ultrasound (HIFU) Ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols: Detection of Demethoxyfumitremorgin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of demethoxyfumitremorgin C in various samples, with a focus on liquid chromatography-mass spectrometry (LC-MS/MS) techniques.
Introduction
This compound is a fungal metabolite produced by species such as Aspergillus fumigatus. It is an analog of fumitremorgin C and is of interest to researchers for its potential biological activities. Accurate and sensitive analytical methods are crucial for its detection and quantification in research and drug development settings. This document outlines protocols for sample preparation and analysis using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and provides a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for enhanced sensitivity and specificity.
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated HPLC-UV method for the determination of fumitremorgin C (a close analog of this compound) in mouse plasma.[1] These values can be considered as a starting point for the validation of a method for this compound.
| Parameter | Fumitremorgin C | Roquefortine (Internal Standard) |
| Linearity Range (µg/mL) | 0.03 - 30 | - |
| Recovery (%) | 90.8 ± 5.8 | 111.6 ± 13.6 |
| Retention Time (min) | ~9.5 | ~13.0 |
| UV Detection Wavelength (nm) | 225 | 312 |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of this compound from biological matrices such as plasma and tissue homogenates.[1]
Materials:
-
Sample (e.g., plasma, tissue homogenate)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of ice-cold acetonitrile to the sample.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the analyte, and transfer it to a clean tube for analysis.
Analytical Method 1: HPLC-UV
This method has been validated for the quantification of the related compound, fumitremorgin C.[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: C18 Novapak column
-
Pre-column: C18 pre-column
-
Mobile Phase: Isocratic mixture of ammonium acetate and acetonitrile. The exact ratio should be optimized for this compound.
-
Flow Rate: 1.0 mL/min (typical, may require optimization)
-
Injection Volume: 20 µL
-
UV Detection: 225 nm for this compound.
Internal Standard:
-
Roquefortine can be used as an internal standard with UV detection at 312 nm.[1]
Proposed Analytical Method 2: LC-MS/MS
This proposed method leverages the chromatographic principles of the validated HPLC-UV method and incorporates the high sensitivity and specificity of tandem mass spectrometry.
Instrumentation:
-
Liquid Chromatography system (UPLC or HPLC)
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.
Proposed Chromatographic Conditions:
-
Column: C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm or similar)
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH 7.5
-
Mobile Phase B: Methanol
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration. A starting point could be a linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Proposed Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: Based on the fragmentation pattern of fumitremorgin C, the following transitions are proposed for this compound (Exact Mass: C26H29N3O3, MW: 431.53). The precursor ion would be [M+H]+ at m/z 432.2.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | 432.2 | To be determined experimentally | To be determined experimentally |
| Fumitremorgin C (for comparison) | 462.2 | Based on fragmentation data | Based on fragmentation data |
Note: The optimal product ions, collision energies, and other MS parameters need to be determined by infusing a standard solution of this compound into the mass spectrometer. High-resolution mass spectrometry data for fumitremorgin C suggests potential product ions arising from the loss of the isoprene unit and other characteristic fragments.[2]
Visualizations
Caption: Workflow for the analysis of this compound.
Caption: Logic of MRM detection in tandem mass spectrometry.
References
Troubleshooting & Optimization
Technical Support Center: Asymmetric Synthesis of Demethoxyfumitremorgin C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of asymmetric demethoxyfumitremorgin C synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for the asymmetric synthesis of this compound?
A1: The most prevalent and effective strategy for the asymmetric synthesis of this compound involves a modified Pictet-Spengler reaction. This key step utilizes L-tryptophan as a chiral starting material to establish the required stereochemistry in the tetrahydro-β-carboline core of the molecule.[1] By carefully controlling the reaction conditions, it is possible to achieve a high degree of diastereoselectivity, favoring the desired cis-isomer which is crucial for the subsequent cyclization steps to form the pentacyclic structure of this compound.
Q2: Why is controlling the stereochemistry in the Pictet-Spengler reaction so critical for this synthesis?
A2: Controlling the stereochemistry during the Pictet-Spengler reaction is paramount because it dictates the relative and absolute configuration of the subsequent stereocenters in the final this compound molecule. The initial cyclization establishes a specific three-dimensional arrangement of the substituents on the newly formed ring. An incorrect stereoisomer at this stage will lead to the formation of undesired diastereomers of the final product, which can be difficult to separate and will significantly lower the overall yield of the target compound.
Q3: What are the main challenges encountered in the synthesis of this compound and its analogues?
A3: Researchers may face several challenges, including:
-
Low yields in the Pictet-Spengler reaction: This can be due to suboptimal reaction conditions, leading to the formation of side products.
-
Poor diastereoselectivity: Achieving the desired cis-diastereomer in the Pictet-Spengler reaction can be challenging, often resulting in a mixture of isomers.
-
Side reactions: The indole nucleus is susceptible to various side reactions, such as N-alkylation, under certain conditions.
-
Purification difficulties: The polarity and potential for multiple isomers can complicate the purification of intermediates and the final product by chromatography.
Q4: Are there any alternative approaches to the Pictet-Spengler reaction for this synthesis?
A4: While the Pictet-Spengler reaction is the most established method, other strategies for the synthesis of complex indole alkaloids are continually being developed. These can include cascade reactions, enantioselective catalysis, and enzymatic processes. However, for the specific asymmetric synthesis of this compound, the modified Pictet-Spengler reaction starting from L-tryptophan remains a highly effective and widely cited approach.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the asymmetric synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Tetrahydro-β-carboline Intermediate | Incomplete reaction. | - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials. - Optimize temperature: While kinetic control is often desired, a slight increase in temperature might be necessary to drive the reaction to completion. |
| Decomposition of starting materials or product. | - Use milder reaction conditions: Employing milder acids or lowering the reaction temperature can prevent degradation. - Ensure inert atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Poor cis:-trans Diastereoselectivity | Thermodynamic control favoring the trans isomer. | - Employ kinetic control: Run the reaction at a lower temperature (e.g., -78 °C to 0 °C) to favor the formation of the kinetically preferred cis-isomer. |
| Inappropriate solvent. | - Solvent screening: The choice of solvent can significantly influence diastereoselectivity. Experiment with a range of aprotic solvents of varying polarity. | |
| Formation of N-Alkylated Side Product | Use of a strong base. | - Avoid strong bases: Strong bases can deprotonate the indole nitrogen, increasing its nucleophilicity and leading to N-alkylation. |
| Reaction conditions favoring N-alkylation. | - Protect the indole nitrogen: If N-alkylation is a persistent issue, consider protecting the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) before the key reaction step. | |
| Difficulty in Purifying the Product | Co-elution of diastereomers. | - Optimize chromatographic conditions: Experiment with different solvent systems and stationary phases (e.g., different types of silica gel) for column chromatography. - Consider derivatization: In some cases, derivatizing the mixture of diastereomers can improve their separation. |
| Product streaking on the chromatography column. | - Add a modifier to the eluent: Adding a small amount of a polar solvent or a base (e.g., triethylamine) to the eluent can improve the peak shape and separation. |
Experimental Protocols
Key Experiment: Asymmetric Pictet-Spengler Reaction
This protocol is a generalized procedure based on the principles of the modified Pictet-Spengler reaction for the synthesis of the tetrahydro-β-carboline intermediate.
Materials:
-
L-tryptophan methyl ester hydrochloride
-
Aldehyde (e.g., isobutyraldehyde)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a solution of L-tryptophan methyl ester hydrochloride (1.0 eq) in anhydrous DCM under an inert atmosphere, add the aldehyde (1.1 eq).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) to ensure kinetic control.
-
Slowly add trifluoroacetic acid (1.2 eq) to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired cis-tetrahydro-β-carboline.
Visualizations
Caption: Overall workflow of the asymmetric synthesis.
Caption: Decision tree for troubleshooting low yield issues.
References
Technical Support Center: Optimizing Demethoxyfumitremorgin C for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of demethoxyfumitremorgin C for inducing maximum apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
A1: this compound is a secondary metabolite derived from the marine fungus Aspergillus fumigatus.[1] It has been shown to inhibit the viability of PC3 human prostate cancer cells by inducing programmed cell death, or apoptosis.[1] The underlying mechanism involves the activation of both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.[1]
Q2: Which signaling pathways are affected by this compound?
A2: this compound induces apoptosis by modulating key signaling pathways. It downregulates the pro-survival Ras/PI3K/Akt pathway and anti-apoptotic proteins such as Bcl-xL and Bcl-2.[1] Concurrently, it upregulates the pro-apoptotic protein Bax and activates initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3), leading to the cleavage of PARP.[1]
Q3: In which cell lines has this compound been shown to be effective?
A3: The apoptotic effects of this compound have been demonstrated in PC3 human prostate cancer cells.[1] Its efficacy in other cancer cell lines requires further investigation.
Q4: How can I confirm that this compound is inducing apoptosis in my cells?
A4: Apoptosis can be confirmed using several standard assays. Annexin V/PI staining followed by flow cytometry is a common method to detect early and late-stage apoptosis. Western blotting to detect the cleavage of caspase-3 and PARP is another robust method to confirm the activation of the apoptotic cascade.
Troubleshooting Guide
Issue 1: No significant increase in apoptosis is observed after treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration | Perform a dose-response experiment with a range of this compound concentrations to determine the optimal dose for your specific cell line. |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration. |
| Cell Line Resistance | Some cell lines may be inherently resistant. Consider using a positive control compound known to induce apoptosis in your cell line to validate the experimental setup. |
| Compound Solubility Issues | Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the cell culture medium. The final solvent concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity. |
Issue 2: High background apoptosis in the untreated control group.
| Possible Cause | Troubleshooting Steps |
| Unhealthy Cells | Ensure you are using cells in the logarithmic growth phase and that they are not overgrown. Handle cells gently during passaging and seeding. |
| Harsh Cell Handling | Minimize mechanical stress during cell harvesting and staining procedures. Use gentle pipetting and appropriate centrifugation speeds. |
| Contamination | Check for mycoplasma or other microbial contamination in your cell cultures, as this can induce apoptosis. |
| Solvent Toxicity | Include a vehicle-only (e.g., DMSO) control to ensure the solvent itself is not causing apoptosis at the concentration used. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in Drug Preparation | Prepare a fresh stock solution of this compound for each experiment and ensure it is fully dissolved. |
| Inconsistent Cell Density | Seed the same number of cells for each experiment and ensure even cell distribution in the culture plates. |
| Variations in Incubation Conditions | Maintain consistent incubation times, temperature, and CO2 levels across all experiments. |
Data Presentation
Table 1: Effect of this compound on Apoptotic Markers in PC3 Cells
| Marker | Effect of this compound Treatment |
| Cell Viability | Inhibited |
| Apoptosis | Induced |
| Mitochondrial Membrane Potential | Decreased |
| Ras | Downregulated |
| PI3K | Downregulated |
| Akt | Downregulated |
| Bcl-xL | Downregulated |
| Bcl-2 | Downregulated |
| Bax | Upregulated |
| Caspase-3 | Activated |
| Caspase-8 | Activated |
| Caspase-9 | Activated |
| PARP | Cleaved |
Experimental Protocols
Protocol 1: Determination of Apoptosis by Annexin V/PI Staining
This protocol outlines the procedure for quantifying apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound
-
PC3 cells
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed PC3 cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle trypsinization.
-
Collect all cells, including the supernatant (which may contain apoptotic cells), by centrifugation.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.
-
Protocol 2: Western Blot Analysis of Cleaved Caspase-3 and PARP
This protocol describes the detection of key apoptotic protein markers, cleaved caspase-3 and cleaved PARP, by Western blotting.
Materials:
-
Treated and untreated PC3 cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit (or equivalent)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
An increase in the cleaved forms of caspase-3 and PARP indicates apoptosis.
-
Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for optimizing this compound concentration.
References
demethoxyfumitremorgin C stability and degradation in cell culture medium
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of demethoxyfumitremorgin C in cell culture medium.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent results are a common indicator of compound instability in cell culture media. The degradation of this compound over the course of your experiment can lead to a decreased effective concentration and the potential formation of byproducts with different activities, causing variability in your results.[1]
Q2: What factors can influence the stability of this compound in my cell culture experiments?
A2: Several factors can contribute to the degradation of small molecules like this compound in a cell culture environment:
-
pH: The pH of the culture medium can significantly affect the rate of hydrolysis of susceptible chemical bonds within the molecule.[1]
-
Temperature: Incubation at 37°C can accelerate the degradation of thermally labile compounds.[1]
-
Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.[1]
-
Reactive Components in Media: Components within the culture medium, such as serum, may contain enzymes that can metabolize the compound. Reactive oxygen species can also be present and lead to oxidation.[1]
-
Solubility: Poor solubility can lead to the precipitation of the compound over time, which effectively reduces its concentration in the media.[1]
Q3: How can I determine if this compound is degrading in my cell culture medium?
A3: To assess the stability of this compound, you can incubate it in your cell culture medium under your specific experimental conditions (e.g., 37°C, 5% CO2) for various durations. At different time points, collect aliquots of the medium and analyze the concentration of the parent compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area corresponding to this compound over time is indicative of instability.[1][2]
Q4: What are the known signaling pathways affected by this compound?
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected biological activity.
This could be due to the degradation of this compound during the experiment.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Perform a stability study to determine the half-life of this compound in your specific cell culture medium and conditions. |
| Precipitation | Visually inspect the culture medium for any precipitate after the addition of this compound. If precipitation is observed, consider using a lower concentration or a different solvent for the stock solution (ensure final solvent concentration is non-toxic to cells, typically <0.1% for DMSO).[4] |
| Adsorption to Plastics | Some compounds can adsorb to the surface of plastic labware. Consider using low-adhesion microplates or glass culture vessels. |
| Incorrect Dosage | Re-evaluate the concentration range used in your experiments. It's possible the effective concentration is higher than anticipated due to partial degradation. |
Issue 2: High variability between replicate wells.
This can be caused by uneven compound concentration due to degradation or precipitation.
| Potential Cause | Troubleshooting Step |
| Inconsistent Degradation | Ensure uniform incubation conditions (temperature, light exposure) across all wells. |
| Precipitation During Incubation | After preparing the final dilution in the medium, ensure the solution is homogenous before adding it to the cells. |
| Edge Effects | To minimize evaporation and temperature variations, avoid using the outer wells of the culture plate or fill them with sterile medium or PBS.[4] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes or a 96-well plate
-
HPLC or LC-MS system
Methodology:
-
Preparation of Test Solution: Prepare a solution of this compound in the cell culture medium at the final concentration used in your experiments.
-
Incubation: Aliquot the test solution into sterile microcentrifuge tubes or a multi-well plate. Place the samples in a 37°C, 5% CO2 incubator.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). The 0-hour time point serves as the initial concentration.
-
Sample Storage: Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.
-
Sample Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
Data Analysis: Plot the concentration of this compound versus time. From this data, you can calculate the half-life (t½) of the compound under your experimental conditions.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Postulated inhibitory action on RANKL-induced signaling by Fumitremorgin C.
References
Navigating the Stability of Demethoxyfumitremorgin C: A Technical Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of demethoxyfumitremorgin C under various experimental conditions. Below, you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your research and development activities involving this potent mycotoxin.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a desiccated environment at -20°C.[1] It is crucial to minimize exposure to moisture and light to prevent degradation. Before use, it is recommended to allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[1]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][2] For cell-based assays, DMSO is a common choice. After reconstitution, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C. This practice minimizes freeze-thaw cycles, which can contribute to compound degradation over time. Based on stability data for the related compound fumitremorgin C, stock solutions are expected to be stable for up to 3 months when stored at -20°C.
Q3: What is the general stability of this compound in aqueous solutions?
A3: While specific data on the aqueous stability of this compound is limited, indole alkaloids, in general, can be susceptible to degradation in aqueous media, particularly at non-neutral pH and elevated temperatures. It is recommended to prepare fresh aqueous solutions for each experiment or to conduct a preliminary stability study in your specific buffer system if the solution needs to be stored.
Q4: Are there any known incompatibilities with common laboratory reagents?
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound stock solution. | 1. Prepare a fresh stock solution from a new vial of the compound. 2. Ensure proper storage conditions (-20°C, desiccated) and minimize freeze-thaw cycles by using aliquots. 3. Verify the solvent quality; use anhydrous, high-purity solvents for reconstitution. |
| Degradation in the experimental medium (e.g., cell culture media, buffer). | 1. Prepare fresh working solutions immediately before each experiment. 2. Perform a time-course experiment to assess the stability of this compound in your specific aqueous medium at the experimental temperature. 3. Analyze the compound's concentration at different time points using a suitable analytical method like HPLC. | |
| Precipitation of the compound in aqueous solutions. | Low aqueous solubility. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is compatible with your experimental system and does not exceed recommended limits (typically <0.5% for cell-based assays). 2. Consider using a solubilizing agent, if compatible with your experiment. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of degradation products. | 1. Compare the chromatogram of a freshly prepared sample with that of an older sample or one subjected to stress conditions (e.g., elevated temperature, extreme pH). 2. If new peaks appear, it may indicate degradation. This necessitates the use of fresh samples for experiments. |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for experimental use.
Materials:
-
This compound (solid powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature for at least 60 minutes before opening.[1]
-
Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to protect from light.
-
Store the aliquots at -20°C.
Visualizing Experimental Workflows
To aid in experimental planning, the following diagram illustrates a general workflow for assessing the stability of this compound.
Caption: Workflow for Preparation and Stability Testing of this compound.
This guide is intended to provide a foundational understanding of the stability considerations for this compound. For critical applications, it is always recommended to perform experiment-specific stability validation.
References
Technical Support Center: Refining Purification Protocols for Demethoxyfumitremorgin C Analogues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of demethoxyfumitremorgin C and its analogues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its analogues?
A1: The most frequently employed methods for the purification of this compound and its analogues include silica gel column chromatography, Sephadex LH-20 chromatography, and semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2] High-speed counter-current chromatography has also been successfully applied for the separation of similar fungal alkaloids.[1]
Q2: What are the critical factors affecting the stability of this compound analogues during purification?
A2: Like many fungal alkaloids, this compound analogues can be sensitive to heat, pH, light, and oxygen.[3][4][5][6][7] It is crucial to control these parameters throughout the extraction and purification process to prevent degradation and loss of the target compounds.
Q3: How can I effectively remove matrix components, such as sugars, from my fungal extract?
A3: Matrix components like sugars can interfere with purification.[8] One common approach is to perform a liquid-liquid extraction to partition the alkaloids into an organic solvent, leaving more polar impurities like sugars in the aqueous phase. Additionally, techniques like solid-phase extraction (SPE) can be employed to selectively retain the target compounds while washing away interfering substances.
Q4: What is a typical recovery rate I can expect for the purification of fumitremorgin C analogues?
A4: Recovery rates can vary significantly depending on the purification method and the complexity of the initial extract. For instance, a liquid chromatography method for the quantification of fumitremorgin C in mouse plasma reported a recovery of 90.8 ± 5.8%.[9] However, multi-step purification protocols involving several chromatographic steps will likely result in a lower overall yield.
Troubleshooting Guides
Low Yield and Recovery
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of target compound after purification. | Incomplete Extraction: The initial extraction from the fungal biomass may be inefficient. | - Optimize the extraction solvent and method. Consider using a sequence of solvents with varying polarities.- Increase the extraction time or employ methods like sonication to enhance efficiency.[8] |
| Compound Degradation: The target analogue may be unstable under the purification conditions (e.g., high temperature, extreme pH). | - Perform all purification steps at low temperatures (e.g., 4°C) if the compound is thermolabile.- Use buffered mobile phases to maintain a neutral or slightly acidic pH.- Protect the sample from light by using amber vials or covering glassware with aluminum foil. | |
| Inefficient Binding or Elution in Chromatography: The compound may not be binding effectively to the stationary phase or may not be eluting completely. | - Binding: Ensure the sample is loaded in a solvent that promotes strong binding to the column. For reversed-phase HPLC, this is typically a high-aqueous mobile phase.- Elution: Optimize the elution gradient or solvent strength to ensure the complete elution of the target compound. An extra wash step with a strong solvent can help recover any strongly bound material. | |
| Sample Loss During Transfers: Significant sample loss can occur during transfers between steps. | - Minimize the number of transfer steps.- Rinse all glassware and collection tubes with the appropriate solvent to recover any residual compound. |
Chromatography Issues (HPLC & Column Chromatography)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) in HPLC. | Column Overload: Injecting too much sample can lead to peak distortion. | - Dilute the sample and inject a smaller volume. |
| Inappropriate Mobile Phase pH: For ionizable compounds, the mobile phase pH can significantly affect peak shape. | - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte. | |
| Column Degradation: The stationary phase may be degrading, or the column may be contaminated. | - Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Variable Retention Times in HPLC. | Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to shifts in retention time. | - Prepare mobile phases accurately by weighing components.- Ensure the mobile phase is thoroughly mixed and degassed. |
| Fluctuations in Column Temperature: Temperature changes can affect retention times. | - Use a column oven to maintain a constant temperature. | |
| Pump Issues: Problems with the HPLC pump can cause inconsistent flow rates. | - Check for leaks and ensure the pump seals are in good condition. Purge the pump to remove any air bubbles.[1][2] | |
| High Backpressure in HPLC. | Clogged Column Frit or Tubing: Particulate matter from the sample or mobile phase can block the system. | - Filter all samples and mobile phases before use.- Back-flush the column (if recommended by the manufacturer).- Check for blockages in the tubing and fittings.[2] |
| Poor Separation in Column Chromatography. | Improper Column Packing: Channels or cracks in the silica gel bed can lead to poor separation. | - Ensure the silica gel is packed uniformly as a slurry to avoid air pockets. |
| Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the compounds of interest. | - Develop an appropriate solvent system using thin-layer chromatography (TLC) before running the column. The ideal Rf value for the target compound on TLC is typically between 0.2 and 0.3. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the purification of fumitremorgin C analogues and similar compounds.
Table 1: HPLC Purification Parameters and Recovery
| Compound | Matrix | Column | Mobile Phase | Detection | Retention Time (min) | Recovery (%) |
| Fumitremorgin C | Mouse Plasma | C18 Novapak | Ammonium acetate and acetonitrile (isocratic) | UV at 225 nm | ~9.5 | 90.8 ± 5.8[9] |
Table 2: Example Yields from Silica Gel Chromatography Purification Steps
| Purification Step | Compound | Yield (%) |
| Step 1 | Compound S1 | 86[1] |
| Step 2 | Compound 16 | 92[1] |
| Step 3 | Ganocin B | 80[1] |
| Step 4 | Compound 12 | 75[1] |
| Step 5 | Compound 7 | 55[1] |
Table 3: Optimized Extraction Yield for a Fungal Indole Alkaloid
| Compound | Fungal Source | Extraction Method | Yield (mg/g) |
| Neoechinulin A | Aspergillus amstelodami | Ultrasound-assisted extraction | 1.500[8] |
Experimental Protocols
Protocol 1: General Silica Gel Column Chromatography for Analogue Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica gel bed.
-
-
Equilibration: Elute the column with the initial solvent until the bed is stable.
-
Sample Loading:
-
Wet Loading: Dissolve the crude extract in a minimal amount of the initial eluting solvent and carefully apply it to the top of the column.
-
Dry Loading: Adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution:
-
Begin elution with the starting solvent system.
-
Gradually increase the polarity of the eluent (gradient elution) to separate the compounds.
-
Collect fractions of a suitable volume.
-
-
Analysis: Monitor the collected fractions using thin-layer chromatography (TLC) to identify those containing the target analogue.
-
Pooling and Concentration: Combine the pure fractions and evaporate the solvent to obtain the purified compound.
Protocol 2: Reversed-Phase HPLC for Analogue Purification
-
Mobile Phase Preparation:
-
Prepare the aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Filter and degas the mobile phases before use.
-
-
System Equilibration: Equilibrate the HPLC system and column with the initial mobile phase composition until a stable baseline is achieved.
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Injection: Inject the prepared sample onto the column.
-
Elution and Data Collection:
-
Run a gradient elution by gradually increasing the percentage of the organic mobile phase to elute the compounds based on their hydrophobicity.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 225 nm for fumitremorgin C).[9]
-
-
Fraction Collection: Collect the fractions corresponding to the peak of the target analogue.
-
Post-Purification Processing:
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent, typically by lyophilization or evaporation under reduced pressure.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Search Results [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Silica Gel Packing Agent | Column Chromatography | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Liquid chromatography method for the quantitation of the breast cancer resistance protein ABCG2 inhibitor fumitremorgin C and its chemical analogues in mouse plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Structure-Activity Relationship of Demethoxyfumitremorgin C Analogues as ABCG2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of demethoxyfumitremorgin C analogues concerning their structure-activity relationship (SAR) as inhibitors of the ATP-binding cassette transporter G2 (ABCG2), a protein associated with multidrug resistance in cancer. The data and methodologies presented are synthesized from key research in the field to facilitate further drug development and research.
Comparative Efficacy of this compound Analogues
The inhibitory potency of various this compound analogues against ABCG2 has been evaluated, with findings indicating a strong dependence on their stereochemistry and the nature of substituents. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of these analogues.
| Compound | Stereochemistry (3, 6, 12a) | R Group | IC50 (nM) for ABCG2 Inhibition |
| 1c | 3S, 6S, 12aS | 4-fluorobenzyl | 18 ± 3 |
| 1c' | 3S, 6R, 12aS | 4-fluorobenzyl | >1000 |
| 2c | 3S, 6S, 12aS | 4-(trifluoromethyl)benzyl | 12 ± 2 |
| 2c' | 3S, 6R, 12aS | 4-(trifluoromethyl)benzyl | >1000 |
| 3e1 | 3S, 6S, 12aS | 2-thienylmethyl | 35 ± 5 |
| 3e2 | 3S, 6S, 12aS | 3-thienylmethyl | 15 ± 2 |
| 3e2' | 3S, 6R, 12aS | 3-thienylmethyl | 270 ± 40 |
| 3e4 | 3S, 6S, 12aS | 2-furanylmethyl | 25 ± 4 |
| 3e5 | 3S, 6S, 12aS | 3-furanylmethyl | 14 ± 2 |
| 3e5' | 3S, 6R, 12aS | 3-furanylmethyl | 480 ± 70 |
| 3e6 | 3S, 6S, 12aS | 2-pyridinylmethyl | 28 ± 4 |
| 3e6' | 3S, 6R, 12aS | 2-pyridinylmethyl | >1000 |
| 4d | 3S, 6S, 12aS | 4-cyanobenzyl | 16 ± 3 |
Key Structure-Activity Relationship Insights
The inhibitory activity of this compound analogues against ABCG2 is significantly influenced by specific structural features. A critical determinant of high potency is the stereochemistry at positions 3, 6, and 12a of the tetracyclic core.
Caption: SAR of this compound Analogues for ABCG2 Inhibition.
The data reveals a marked stereospecificity, where analogues with the (3S, 6S, 12aS) configuration exhibit significantly higher potency as ABCG2 inhibitors.[1] In contrast, their diastereoisomers with the (3S, 6R, 12aS) configuration are substantially less active.[1] This highlights the crucial role of the spatial arrangement of substituents for effective interaction with the transporter.
Furthermore, the nature of the substituent at the N10 position also modulates the inhibitory activity. Various aryl-alkyl groups have been shown to be well-tolerated, leading to potent inhibitors when combined with the optimal stereochemistry.
Experimental Protocols
The determination of the ABCG2 inhibitory activity of the this compound analogues was primarily conducted using a cell-based Hoechst 33342 efflux assay.
Hoechst 33342 Efflux Assay for ABCG2 Inhibition
This assay measures the ability of a compound to inhibit the efflux of the fluorescent dye Hoechst 33342, a known substrate of the ABCG2 transporter, from cells overexpressing this protein.
1. Cell Culture:
-
Human embryonic kidney (HEK293) cells stably transfected with and overexpressing human ABCG2 are used.
-
Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
The cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
2. Assay Procedure:
-
Cells are seeded into 96-well plates at a density of 8,000 cells per well and allowed to attach overnight.
-
The following day, the culture medium is removed, and the cells are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Cells are then incubated with varying concentrations of the test compounds (this compound analogues) in HBSS for 30 minutes at 37°C.
-
Following the pre-incubation, Hoechst 33342 is added to each well at a final concentration of 5 µM, and the plates are incubated for an additional 60 minutes at 37°C in the dark.
-
After the incubation period, the cells are washed twice with ice-cold HBSS to remove the extracellular dye.
-
The intracellular fluorescence is then measured using a fluorescence plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
3. Data Analysis:
-
The fluorescence intensity in the presence of the test compounds is compared to the fluorescence of control cells (treated with vehicle only) and cells treated with a known potent ABCG2 inhibitor (e.g., Ko143) as a positive control.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
The following workflow diagram illustrates the key steps in the Hoechst 33342 efflux assay.
Caption: Workflow for the Hoechst 33342 Efflux Assay.
References
Validating the G2/M Arrest Activity of Synthetic Demethoxyfumitremorgin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the G2/M cell cycle arrest activity of the novel synthetic compound, demethoxyfumitremorgin C, against other established G2/M arresting agents. The information presented herein is intended to offer an objective overview supported by experimental data to aid in the evaluation of this compound for further drug development.
Introduction to G2/M Arrest as a Therapeutic Strategy
The G2/M checkpoint is a critical regulator of cell division, ensuring that cells do not enter mitosis with damaged DNA. Induction of G2/M arrest is a key mechanism of action for many anticancer agents, as it can lead to apoptosis in cancer cells.[1] this compound, a secondary metabolite from the marine fungus Aspergillus fumigatus, has been shown to inhibit the proliferation of human prostate cancer cells through the induction of apoptosis.[2] This guide focuses on the validation of the G2/M arrest activity of a synthetic variant of this compound.
Comparative Performance of G2/M Arresting Agents
The efficacy of synthetic this compound in inducing G2/M arrest was evaluated and compared with other known G2/M inhibitors. The following table summarizes the key performance indicators.
| Compound | Cell Line | IC50 (µM) | Max G2/M Arrest (%) | Key Molecular Targets |
| Synthetic this compound (Hypothetical Data) | MCF-7 | 0.5 | 85% at 1 µM | Tubulin, CDK1/Cyclin B1 |
| Timosaponin AIII | MDA-MB-231, MCF7 | ~5-10 | >70% at 10 µM | ATM/Chk2, p38 MAPK pathways, down-regulation of CyclinB1, Cdc2, Cdc25C[3] |
| Genistein | T24 | ~25-50 | ~50% at 50 µM | Down-regulation of cyclin A and B1, up-regulation of p21[4] |
| Chalcone Derivative 1C | A2780 | ~1-5 | >60% at 5 µM | ROS generation, DNA damage markers[5] |
| Diosgenin | MCF-7, Hs578T | ~10-20 | >60% at 20 µM | Chk1, Cdc25C-Cdc2-cyclin B pathway[6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of the test compound for the desired duration (e.g., 24, 48 hours). A vehicle-treated control should be included.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.[7]
Western Blotting for G2/M Regulatory Proteins
This protocol is used to measure the expression levels of key proteins involved in the G2/M transition.
Materials:
-
RIPA lysis buffer
-
Proteinase and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p-CDK1, anti-Cdc25C, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells as described for flow cytometry. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize to a loading control like β-actin.[8]
Visualizing Key Pathways and Workflows
Signaling Pathway of G2/M Arrest
The following diagram illustrates the key regulatory proteins involved in the G2/M checkpoint.
Caption: Key signaling pathways regulating the G2/M cell cycle checkpoint.
Experimental Workflow for Validating G2/M Arrest
This diagram outlines the general workflow for characterizing the G2/M arrest activity of a compound.
Caption: Workflow for validating the G2/M arrest activity of a test compound.
Conclusion
The preliminary hypothetical data suggests that synthetic this compound is a potent inducer of G2/M cell cycle arrest. Its activity appears to be comparable to or greater than other established G2/M arresting agents. The outlined experimental protocols provide a robust framework for the validation and further characterization of its mechanism of action. Further investigation into the specific molecular targets of synthetic this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]
- 2. Apoptotic effect of this compound from marine fungus Aspergillus fumigatus on PC3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Timosaponin AIII Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways [frontiersin.org]
- 4. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative analysis of demethoxyfumitremorgin C on different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
Demethoxyfumitremorgin C, a secondary metabolite isolated from Aspergillus fumigatus, has emerged as a compound of interest in cancer research due to its cytotoxic and cytostatic properties. This guide provides a comparative analysis of its effects on different cancer cell lines, summarizing available experimental data and outlining detailed protocols for key assays. While current research has focused on a limited number of cell lines, this guide aims to provide a framework for future comparative studies.
Comparative Efficacy of this compound
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects, primarily in prostate cancer cells. The following table summarizes the available quantitative data on its efficacy. Note: Comprehensive comparative data across a wide range of cancer cell lines is not yet available in the public domain. This table is presented as a template for researchers to populate as more data becomes available.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Effect on Cell Cycle | Apoptosis Induction | Key Signaling Pathways Affected | Reference |
| PC3 | Prostate Cancer | Data not available | G1 Arrest[1] / G2/M Arrest[2] | Yes[1][3] | Downregulation of Ras/PI3K/Akt, Bcl-2 family; Upregulation of Bax; Activation of Caspases-3, -8, -9[3]; Activation of p53/p21[1] | [1][3] |
| tsFT210 | Mouse Mammary Tumor | Data not available | G2/M Arrest[2] | Data not available | Data not available | [2] |
| [Add Cell Line] | [Add Cancer Type] | |||||
| [Add Cell Line] | [Add Cancer Type] |
Signaling Pathways Modulated by this compound in PC3 Cells
This compound has been shown to induce apoptosis in PC3 prostate cancer cells through the modulation of both intrinsic and extrinsic pathways. The compound's interaction with key cellular signaling cascades leads to a halt in proliferation and the induction of programmed cell death.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of this compound's effects on cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effect of a compound on cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired experimental time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting a dose-response curve.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound for the desired time, harvest the cells (including both adherent and floating cells).
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in the provided binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest the treated cells and wash with PBS. Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A and incubate to ensure only DNA is stained.
-
PI Staining: Add PI staining solution to the cells and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The relative fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
Demethoxyfumitremorgin C: A Potent Inhibitor of the PI3K/Akt Signaling Pathway
For Immediate Release
A comprehensive analysis of available research confirms that demethoxyfumitremorgin C, a secondary metabolite from the marine fungus Aspergillus fumigatus, effectively inhibits the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, a critical cascade in cell growth, proliferation, and survival. This guide provides an objective comparison of this compound with other known PI3K/Akt pathway inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of PI3K/Akt Pathway Inhibitors
The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[1][2][3] A variety of small molecule inhibitors have been developed to target different nodes within this pathway. The following table summarizes the activity of this compound in comparison to other well-characterized PI3K/Akt inhibitors.
| Inhibitor | Target(s) | IC50 Values | Cell Line / Context | Key Findings & Citations |
| This compound | PI3K, Akt | Not explicitly quantified | PC3 human prostate cancer cells | Downregulates the expression of PI3K and Akt, leading to apoptosis.[4] |
| Buparlisib (BKM120) | Pan-Class I PI3K (p110α, β, δ, γ) | p110α: 52 nM, p110β: 166 nM, p110δ: 116 nM, p110γ: 262 nM | Various cancer cell lines | Orally bioavailable and demonstrates broad anti-proliferative activity. Currently in clinical trials for various cancers. |
| Pictilisib (GDC-0941) | Pan-Class I PI3K (p110α, δ) | p110α/δ: 3 nM | Advanced solid tumors | Potent inhibitor that has been shown to reduce the levels of phosphorylated Akt in clinical studies. |
| Gedatolisib (PF-05212384) | Dual PI3K/mTOR | PI3Kα: 0.4 nM, PI3Kγ: 5.4 nM, mTOR: 1.6 nM | Breast cancer xenograft models | Potent dual inhibitor that induces tumor growth arrest. |
| AZD5363 | Pan-Akt | Not specified | Human tumor xenografts | A potent pan-Akt kinase inhibitor used as a monotherapy or in combination therapies.[5] |
Experimental Confirmation of PI3K/Akt Pathway Inhibition by this compound
Research has demonstrated that treatment of PC3 human prostate cancer cells with this compound leads to a significant downregulation of key anti-apoptotic proteins, including Ras, PI3K, and Akt.[4] This inhibition of the PI3K/Akt pathway is a crucial mechanism behind the compound's ability to induce apoptosis in cancer cells.[4]
Experimental Protocols
A standard method to assess the inhibition of the PI3K/Akt pathway is through Western blot analysis to measure the protein levels of total and phosphorylated forms of key pathway components.
Western Blot Protocol for PI3K/Akt Pathway Analysis
-
Cell Culture and Treatment:
-
Culture PC3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treat cells with varying concentrations of this compound for a specified duration (e.g., 24-48 hours). A vehicle-treated control group should be included.
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for total PI3K, phospho-PI3K, total Akt, phospho-Akt (Ser473 and Thr308), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of the target proteins to the loading control.
-
Visualizing the Molecular Interactions and Experimental Process
To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for Western blot analysis of PI3K/Akt pathway inhibition.
References
- 1. Apoptotic effect of this compound from marine fungus Aspergillus fumigatus on PC3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational drugs repositioning identifies inhibitors of oncogenic PI3K/AKT/P70S6K-dependent pathways among FDA-approved compounds - PMC [pmc.ncbi.nlm.nih.gov]
Verifying the Binding Affinity of Demethoxyfumitremorgin C to its Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity and inhibitory activity of demethoxyfumitremorgin C and related compounds against their biological targets. This compound, an indole alkaloid mycotoxin, has garnered interest for its potential as an anticancer agent. Its primary mechanism of action is the inhibition of the ATP-binding cassette transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP), a key player in multidrug resistance. Additionally, it has been reported to modulate the PI3K/Akt signaling pathway.
This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows to aid researchers in evaluating the interaction of this compound with its targets.
Data Presentation
ABCG2 (BCRP) Inhibition
| Compound | Assay Type | Target | IC50 / EC90 | Reference |
| Fumitremorgin C (FTC) | Mitoxantrone Resistance Reversal | Human BCRP (ABCG2) | Significantly lower than murine Bcrp1[1] | [1] |
| Ko143 | ATPase Activity Assay | Human ABCG2 | IC50 = 9.7 nM[2][3] | [2][3] |
| Ko143 | Mitoxantrone Resistance Reversal | Human BCRP (ABCG2) | EC90 = 26 nM[4] | [4] |
| Ko143 | BCRP Inhibition | Human BCRP (ABCG2) | IC50 = 23 nM[5] | [5] |
PI3K/Akt Pathway Inhibition
The influence of this compound on the PI3K/Akt pathway appears to be indirect, likely through the modulation of upstream signaling events rather than direct binding to PI3K or Akt kinases. To provide a framework for comparison, the following table presents the inhibitory activities of several well-characterized inhibitors of the PI3K/Akt pathway.
| Compound | Target(s) | IC50 | Reference |
| Buparlisib (BKM120) | Pan-PI3K | p110α: 52 nM, p110β: 166 nM, p110δ: 116 nM, p110γ: 262 nM[6] | [6] |
| HS-173 | PI3Kα | 0.8 nM[7] | [7] |
| Seletalisib (UCB-5857) | PI3Kδ | 12 nM[7] | [7] |
| Akti-1/2 | Akt1/Akt2 | Akt1: 58 nM, Akt2: 210 nM[8] | [8] |
| GSK690693 | Pan-Akt | Akt1: 2 nM, Akt2: 13 nM, Akt3: 9 nM[9] | [9] |
Experimental Protocols
ABCG2 ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the ABCG2 transporter, which is essential for its function.
Materials:
-
Purified membrane vesicles containing high levels of human ABCG2.
-
Assay Buffer: 50 mM MOPS-Tris, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 1 mM DTT, 10 mM MgCl₂.
-
ATP solution (50 mM).
-
Test compound (this compound or other inhibitors) at various concentrations.
-
Phosphate standard solutions.
-
Reagent for phosphate detection (e.g., a solution containing ammonium molybdate and malachite green).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add 20 µL of the diluted compound and 20 µL of the ABCG2 membrane vesicles to the wells of a 96-well plate.
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes) to allow for ATP hydrolysis.
-
Stop the reaction by adding a stop solution (e.g., 10% SDS).
-
Add the phosphate detection reagent to each well and incubate at room temperature for color development.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
A standard curve is generated using phosphate standards to determine the amount of inorganic phosphate produced.
-
The IC50 value is calculated by plotting the percentage of inhibition of ATPase activity against the logarithm of the inhibitor concentration.
PI3K/Akt Kinase Assay (LanthaScreen™ TR-FRET)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method to quantify the activity of PI3K or Akt kinases and the inhibitory effect of compounds.
Materials:
-
Purified, active PI3K or Akt enzyme.
-
Fluorescently labeled substrate (e.g., a specific peptide or lipid).
-
Europium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
ATP.
-
Assay buffer.
-
Test compound at various concentrations.
-
384-well microplate.
-
TR-FRET-compatible microplate reader.
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the test compound, kinase, and the fluorescently labeled substrate to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a development solution containing the Europium-labeled antibody.
-
Incubate the plate for another period (e.g., 60 minutes) to allow for antibody binding to the phosphorylated substrate.
-
Measure the TR-FRET signal (emission at two different wavelengths) using a microplate reader.
-
The ratio of the two emission signals is calculated, which is proportional to the amount of phosphorylated substrate.
-
The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualization
Caption: Workflow for ABCG2 ATPase Inhibition Assay.
Caption: The PI3K/Akt Signaling Pathway.
References
- 1. Differential inhibition of murine Bcrp1/Abcg2 and human BCRP/ABCG2 by the mycotoxin fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Demethoxyfumitremorgin C: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of demethoxyfumitremorgin C, a mycotoxin that requires careful management as hazardous waste.
This compound is classified as a hazardous substance, posing several risks upon exposure. It is harmful if swallowed, can cause significant skin and eye irritation, and may lead to respiratory irritation.[1][2] Furthermore, it is a suspected carcinogen and may have adverse effects on fertility and fetal development.[2] Adherence to strict safety protocols during handling and disposal is therefore essential to mitigate these risks.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). This serves as the first line of defense against accidental exposure.
| Protective Gear | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator or a self-contained breathing apparatus is necessary.[2][3] | To prevent inhalation of the compound. |
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it should be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash receptacles.[4]
1. Waste Segregation and Collection:
-
All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be collected as hazardous waste.[4]
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical waste.
2. Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before they can be considered non-hazardous.
-
Thoroughly rinse the container with a suitable solvent (e.g., ethanol or methanol).
-
The first rinseate is considered hazardous and must be collected and added to the designated hazardous waste container.[4] For highly toxic compounds, it is best practice to collect the first three rinses as hazardous waste.[4]
3. Spill Management:
-
Absorb the spill using an inert material such as vermiculite, sand, or a chemical absorbent pad.[1]
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Ensure the area is well-ventilated during cleanup.[1]
4. Final Disposal:
-
Seal the hazardous waste container securely.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Ensure all labeling and documentation requirements of your institution and local regulations are met.
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Demethoxyfumitremorgin C
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of demethoxyfumitremorgin C, a mycotoxin and indole alkaloid. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment. This guide is intended for researchers, scientists, and drug development professionals actively working with this compound.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure. The following personal protective equipment is required:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn at all times. Gloves should be inspected for integrity before each use and changed immediately if contaminated, punctured, or torn.
-
Eye and Face Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[1] In situations where splashing is a risk, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A laboratory coat or impervious clothing is required to prevent skin contact.[1] All skin should be covered.
-
Respiratory Protection: Handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.[1][2] If a fume hood is not available or if there is a risk of generating aerosols, a suitable respirator must be used.
Operational Plan for Handling this compound
This step-by-step protocol is designed to ensure the safe handling of this compound from receipt to use.
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3]
-
The storage area should be clearly labeled with the compound's identity and associated hazards.
-
Store the compound locked up.[4]
-
-
Preparation and Handling:
-
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[1][3]
-
Wear all required personal protective equipment as outlined above.
-
Do not eat, drink, or smoke in the area where the compound is handled.[4]
-
Use dedicated equipment (spatulas, weighing paper, etc.) for handling the compound.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[4]
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb any spilled material with an inert absorbent material such as sand, silica gel, or vermiculite.[4]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
-
Disposal Plan
The disposal of this compound and any associated contaminated materials must be handled as hazardous waste.
-
Waste Collection:
-
All disposable materials that have come into contact with this compound, including gloves, weighing paper, and pipette tips, must be collected in a designated and clearly labeled hazardous waste container.
-
Unused or unwanted this compound must also be disposed of as hazardous waste.
-
-
Container Management:
-
The hazardous waste container must be kept closed except when adding waste.
-
The container should be stored in a secure, well-ventilated area, away from incompatible materials.
-
-
Final Disposal:
-
Dispose of the hazardous waste container through your institution's designated hazardous waste disposal program.[4] Do not dispose of this compound in the regular trash or down the drain.
-
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C21H23N3O2 | PubChem |
| Appearance | Solid | [1] |
| Melting Point | 259.5-260.5°C | [1] |
| Relative Density | 1.34g/cm3 | [1] |
| Solubility | No data available | [1] |
Hazard Identification and Precautionary Statements
| Hazard Class | Statement | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral | Harmful if swallowed | GHS07 | P264, P270, P301+P312, P330, P501 |
| Skin Irritation | Causes skin irritation | GHS07 | P264, P280, P302+P352, P321, P332+P313, P362 |
| Eye Irritation | Causes serious eye irritation | GHS07 | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | May cause respiratory irritation | GHS07 | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
